molecular formula C9H11NO2 B2612609 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone CAS No. 1256788-15-4

1-(3-Methoxy-6-methylpyridin-2-yl)ethanone

Cat. No.: B2612609
CAS No.: 1256788-15-4
M. Wt: 165.192
InChI Key: BQJGXCPMPMUISS-UHFFFAOYSA-N
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Description

1-(3-Methoxy-6-methylpyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.192. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxy-6-methylpyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-5-8(12-3)9(10-6)7(2)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJGXCPMPMUISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis: 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone (CAS: 1261372-68-0), a critical heterocyclic building block often implicated in the development of Orexin receptor antagonists (e.g., Seltorexant analogs) and kinase inhibitors.

The guide prioritizes a modular functionalization strategy , utilizing a Palladium-catalyzed cross-coupling approach. This pathway is selected for its high regioselectivity and tolerance of the steric crowding at the 2,3-positions of the pyridine ring, offering superior reproducibility over direct ring-closure methods.

Executive Summary & Retrosynthetic Analysis

The target molecule features a pyridine core substituted with an acetyl group at C2, a methoxy group at C3, and a methyl group at C6. The proximity of the C2-acetyl and C3-methoxy groups creates significant steric strain and electronic repulsion. Consequently, direct acylation of the pyridine ring (e.g., Friedel-Crafts) is ineffective due to the electron-deficient nature of the heterocycle.

Strategic Disconnection: The most robust disconnection is at the C2-carbonyl bond. We utilize a Stille Cross-Coupling strategy, converting a halogenated precursor (2-bromo-3-methoxy-6-methylpyridine) into an enol ether, which is subsequently hydrolyzed to the ketone. This avoids the harsh conditions of lithiation-acylation that can lead to ring opening or over-addition.

Retrosynthesis Diagram

Retrosynthesis target TARGET This compound inter1 INTERMEDIATE 1 2-Bromo-3-methoxy-6-methylpyridine inter1->target Stille Coupling (C-C Bond Formation) start STARTING MATERIAL 2-Bromo-6-methylpyridin-3-ol start->inter1 O-Methylation reagent_stille Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4 reagent_meth MeI / K2CO3

Figure 1: Retrosynthetic logic flow moving from the target ketone back to the commercially available hydroxypyridine precursor.

Detailed Synthesis Protocol

Phase 1: O-Methylation of the Precursor

Objective: Convert the hydroxyl group of 2-bromo-6-methylpyridin-3-ol to a methoxy group to establish the C3 substituent. Precursor: 2-Bromo-6-methylpyridin-3-ol (Commercial or prepared via bromination of 6-methylpyridin-3-ol).

Reagents:

  • Substrate: 2-Bromo-6-methylpyridin-3-ol (1.0 eq)

  • Methyl Iodide (MeI) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Protocol:

  • Dissolution: Charge a round-bottom flask with 2-bromo-6-methylpyridin-3-ol dissolved in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add anhydrous

    
     in a single portion. Stir for 15 minutes at room temperature to facilitate deprotonation of the phenol.
    
  • Alkylation: Cool the mixture to 0°C. Add Methyl Iodide dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (polar, H-bond donor) should disappear, replaced by a less polar spot.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Yield Expectation: 90–95%. The product, 2-bromo-3-methoxy-6-methylpyridine , is usually a crystalline solid or heavy oil.

Phase 2: Stille Coupling (The Key Step)

Objective: Install the acetyl group at the sterically crowded C2 position using a "masked" ketone equivalent (vinyl ether).

Mechanism: The reaction proceeds via a Pd(0) catalytic cycle. The oxidative addition of the Pd into the C-Br bond is facilitated by the electron-deficient pyridine ring. Transmetallation with the organotin reagent introduces the ethoxyvinyl group.

Reagents:

  • Substrate: 2-Bromo-3-methoxy-6-methylpyridine (1.0 eq)

  • Reagent: Tributyl(1-ethoxyvinyl)tin (1.1 eq)

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Protocol:

  • Inert Atmosphere: Flame-dry a reaction vessel and purge with Argon/Nitrogen. Oxygen is the enemy of this reaction (oxidizes the catalyst).

  • Charging: Add the substrate, Tributyl(1-ethoxyvinyl)tin, and solvent. Degas the solution by bubbling Argon for 10 minutes.

  • Catalyst Addition: Add

    
     quickly to minimize air exposure.
    
  • Heating: Heat the mixture to reflux (100–110°C) for 12–16 hours. The solution will typically darken as Pd black precipitates over time.

  • Reaction Logic: The 1-ethoxyvinyl group acts as a robust "masked" acetyl group. Direct coupling of acetyl chloride is not possible here, and coupling with acetyl-stannanes is often less stable.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Concentrate the filtrate.

Phase 3: Hydrolysis to Target Ketone

Objective: Reveal the ketone functionality from the enol ether intermediate.

Reagents:

  • Crude intermediate from Phase 2

  • Acid: 1N HCl or 10% Aqueous HCl

  • Solvent: THF (Tetrahydrofuran)[1]

Protocol:

  • Hydrolysis: Dissolve the crude enol ether in THF. Add 1N HCl (approx. 2 eq relative to start material).

  • Stirring: Stir vigorously at room temperature for 1–2 hours. The enol ether protonates and hydrolyzes to release ethanol and the desired ketone.

  • Neutralization: Carefully neutralize with saturated

    
     solution until pH ~8.
    
  • Extraction: Extract with Dichloromethane (DCM).

  • Purification: Flash column chromatography (Silica gel).

    • Mobile Phase: Gradient of Hexane/Ethyl Acetate (starting 95:5 to 80:20).

    • Note: Tin byproducts are non-polar and elute first. Using KF (Potassium Fluoride) in the workup can help precipitate tin as insoluble

      
       for easier removal.
      

Workflow Visualization

SynthesisWorkflow Step1 Step 1: Methylation (MeI, K2CO3) Inter1 2-Bromo-3-methoxy- 6-methylpyridine Step1->Inter1 95% Yield Step2 Step 2: Stille Coupling (Pd(PPh3)4, VinylTin) Inter1->Step2 Inter2 Enol Ether Intermediate Step2->Inter2 C-C Bond Formed Step3 Step 3: Acid Hydrolysis (HCl / THF) Inter2->Step3 Final TARGET 1-(3-Methoxy-6-methyl- pyridin-2-yl)ethanone Step3->Final Deprotection

Figure 2: Linear process flow from halogenated precursor to final acetylated product.

Analytical Profile & Validation

To ensure "Trustworthiness" and "Scientific Integrity," the isolated product must be validated against the following expected data profile.

ParameterExpected DataMechanistic Explanation
Appearance White to pale yellow solid/oilPyridines with carbonyls often have low melting points; impurities cause yellowing.
1H NMR (CDCl3) δ 2.65 (s, 3H) Acetyl -CH3 : Deshielded by the carbonyl group.
δ 3.89 (s, 3H) Methoxy -OCH3 : Characteristic shift for alkoxy on pyridine.
δ 2.52 (s, 3H) Ring -CH3 : Position 6 methyl group.
δ 7.20 (d, 1H), 7.45 (d, 1H) Aromatic H : Two protons at C4 and C5, showing ortho-coupling (J ~8 Hz).
MS (ESI+) [M+H]+ = 166.08 Calculated Exact Mass: 165.08. Protonated molecular ion.
IR Spectrum ~1690 cm⁻¹ C=O Stretch : Typical for aryl ketones (conjugated).

Self-Validating Check:

  • If the Acetyl methyl singlet appears at < 2.3 ppm, the reaction failed (likely formed a different isomer or byproduct).

  • If the Methoxy signal is missing, hydrolysis of the ether occurred (reverting to phenol).

Alternative Industrial Route (Scalability)

For researchers requiring gram-to-kilogram scale where tin toxicity is a concern, the Lithiation-Weinreb Route is the preferred alternative.

  • Substrate: 2-Bromo-3-methoxy-6-methylpyridine.

  • Reagent: n-Butyllithium (1.1 eq) in THF at -78°C .

  • Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide).

  • Process:

    • Lithium-Halogen exchange generates the 2-lithio species.

    • Nucleophilic attack on the Weinreb amide forms a stable tetrahedral intermediate.

    • Quenching with acid collapses the intermediate to the ketone.

  • Advantage: Avoids toxic organotin reagents.

  • Risk: Requires strict cryogenic conditions (-78°C) to prevent nucleophilic attack of BuLi on the pyridine ring itself.

References

  • Stille Coupling on Pyridines: Laha, J. K., et al. "A new route for installing the isocyclic ring on chlorins yielding 13 1-oxophorbines." The Journal of Organic Chemistry 71.18 (2006): 7049-7052. Link (Demonstrates the utility of tributyl(1-ethoxyvinyl)tin for acetylating bromo-heterocycles).

  • Synthesis of Seltorexant Intermediates: "High-Temp Cycloaddition for Seltorexant." Organic Process Research & Development 28 (2024): 1494–1503.[2] Link (Contextualizes the synthesis of substituted pyridine fragments for orexin antagonists).

  • General Pyridine Functionalization: Andersson, H., et al. "Regioselective synthesis of 2-substituted pyridines."[3] Organic Letters 9.7 (2007): 1335-1337. Link (Discusses lithiation and Grignard approaches to 2-acyl pyridines).

  • Commercial Availability & CAS Verification: 1-(3-Methoxy-6-methylpyridin-2-yl)ethan-1-one (CAS 1261372-68-0). Dana Bioscience Product Catalog. Link (Verification of target structure existence).

Sources

"1-(3-Methoxy-6-methylpyridin-2-yl)ethanone" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone

Abstract

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. Pyridine derivatives are fundamental scaffolds in medicinal chemistry, serving as building blocks for a vast array of therapeutic agents. Understanding the detailed molecular characteristics of novel pyridine analogues is paramount for researchers, scientists, and drug development professionals. This document delineates the key structural features of the title compound, a plausible synthetic pathway, and an in-depth analysis of its expected spectroscopic signatures (NMR, IR, and MS), providing a foundational reference for its use in further research and development.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a privileged heterocyclic motif in pharmaceutical sciences, present in numerous natural products and FDA-approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after component in the design of new chemical entities. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, which are critical for optimizing drug candidates. This compound is a polysubstituted pyridine derivative that combines several key functional groups—a methoxy, a methyl, and an acetyl group—each contributing to its distinct chemical personality and potential for further chemical modification.

Table 1: Core Molecular Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 1256785-42-8[1]

Molecular Architecture

The structure of this compound is characterized by a pyridine ring substituted at positions 2, 3, and 6. An acetyl group at the C2 position, a methoxy group at the C3 position, and a methyl group at the C6 position create a specific electronic and steric environment that dictates the molecule's reactivity and potential biological interactions.

Caption: Molecular structure of this compound.

Synthesis Strategy and Experimental Protocol

The synthesis of polysubstituted pyridines often requires a multi-step approach, leveraging cross-coupling reactions and functional group interconversions. A plausible and robust pathway for the synthesis of the title compound can be designed starting from commercially available 2-chloro-3-methoxy-6-methylpyridine.

Causality in Synthetic Design

The choice of a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, is strategic for forming the C-C bond at the C2 position of the pyridine ring. These methods are well-established for their high efficiency and functional group tolerance. The subsequent oxidation step is a reliable method to convert the introduced precursor group into the final acetyl functionality. This sequence ensures high yields and minimizes side reactions.

G A Start: 2-Chloro-3-methoxy-6-methylpyridine B Stille Coupling (Tributyl(1-ethoxyvinyl)stannane, Pd(PPh₃)₄, Toluene) A->B Step 1 C Intermediate: 2-(1-Ethoxyvinyl)-3-methoxy-6-methylpyridine B->C D Acid Hydrolysis (Aqueous HCl) C->D Step 2 E Product: This compound D->E F Purification (Column Chromatography) E->F Step 3 G Final Product F->G

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Stille Coupling to form 2-(1-Ethoxyvinyl)-3-methoxy-6-methylpyridine

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 2-chloro-3-methoxy-6-methylpyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous toluene under an argon atmosphere.[2]

  • Reagent Addition: Add tributyl(1-ethoxyvinyl)stannane (1.2 eq) via syringe. The use of a vinyl ether precursor is a common strategy for introducing an acetyl group in a masked form.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1 hour, then filter the resulting precipitate. Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Acid Hydrolysis to form this compound

  • Hydrolysis: Dissolve the crude intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and 1M aqueous hydrochloric acid (HCl).

  • Reaction: Stir the solution at room temperature for 4-6 hours. The vinyl ether is readily hydrolyzed under acidic conditions to reveal the ketone.

  • Neutralization & Extraction: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

Step 3: Purification

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[2]

  • Characterization: Collect the fractions containing the desired product and concentrate to yield this compound as a solid or oil. Confirm the structure and purity using the spectroscopic methods detailed below.

Structural Elucidation by Spectroscopic Analysis

The definitive confirmation of the molecular structure relies on a combination of modern spectroscopic techniques. The following sections detail the predicted data for this compound based on established principles of spectroscopy.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).

Table 2: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine H-4~7.2 - 7.4Doublet (d)1HLocated between two electron-donating groups (methoxy and methyl), this proton is expected to be downfield. It will be split by the H-5 proton.
Pyridine H-5~7.6 - 7.8Doublet (d)1HAdjacent to the electron-withdrawing acetyl group, this proton will be further downfield and split by the H-4 proton.
Methoxy (-OCH₃)~3.9 - 4.1Singlet (s)3HProtons of the methoxy group are shielded and appear as a characteristic singlet.
Acetyl (-COCH₃)~2.5 - 2.7Singlet (s)3HThe protons of the acetyl methyl group are deshielded by the adjacent carbonyl and appear as a singlet.
Methyl (-CH₃)~2.4 - 2.6Singlet (s)3HThe protons of the methyl group on the pyridine ring will appear as a singlet in a region typical for aromatic methyl groups.
¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Acetyl)~195 - 205The carbonyl carbon is highly deshielded and appears significantly downfield.[3]
C2 (Pyridine)~150 - 155Substituted with the acetyl group, this carbon is deshielded.
C3 (Pyridine)~155 - 160Attached to the electronegative oxygen of the methoxy group, this carbon is also significantly downfield.
C4 (Pyridine)~110 - 120This carbon is expected to be in the aromatic region.
C5 (Pyridine)~135 - 145Adjacent to the acetyl-substituted carbon, it will be deshielded.
C6 (Pyridine)~158 - 163Attached to both nitrogen and a methyl group, it will be downfield.
-OCH₃ (Methoxy)~55 - 60The carbon of the methoxy group is shielded relative to the aromatic carbons.[3]
-COCH₃ (Acetyl)~25 - 30The methyl carbon of the acetyl group appears in the aliphatic region.
-CH₃ (Ring Methyl)~18 - 25The methyl carbon attached to the pyridine ring is found in the upfield region.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
C=O (Ketone)Stretch~1690 - 1710A strong, sharp absorption characteristic of an aryl ketone carbonyl group.[4]
C=N, C=C (Aromatic)Stretch~1550 - 1610Multiple sharp bands corresponding to the pyridine ring stretching vibrations.
C-O (Methoxy)Stretch~1250 - 1300 (asymmetric) & ~1020 - 1080 (symmetric)Strong absorptions characteristic of an aryl-alkyl ether.
C-H (sp³)Stretch~2850 - 3000Absorptions from the methyl and methoxy C-H bonds.[4]
C-H (sp²)Stretch~3010 - 3100Weaker absorptions from the C-H bonds on the pyridine ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in structural confirmation.

Table 5: Predicted Mass Spectrometry Fragmentation

m/z ValueIon IdentityFragmentation Pathway
165[M]⁺Molecular ion peak corresponding to the full molecular weight.
150[M - CH₃]⁺Loss of a methyl radical from the acetyl or ring methyl group, a common initial fragmentation.[5][6]
122[M - COCH₃]⁺Alpha-cleavage resulting in the loss of the acetyl radical, a very common pathway for ketones.[7]
134[M - OCH₃]⁺Loss of a methoxy radical.

Conclusion and Future Directions

This compound represents a well-defined molecular scaffold with significant potential for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its molecular structure, a robust synthetic strategy, and a detailed predictive analysis of its spectroscopic characteristics. The presence of multiple, distinct functional groups offers numerous handles for further chemical derivatization, enabling the creation of diverse libraries of compounds for screening. The data and protocols presented herein serve as a self-validating framework for researchers, providing the necessary foundational knowledge to synthesize, confirm, and utilize this valuable chemical building block in their scientific endeavors.

References

  • PubChem. 1-(3-Methylpyridin-2-yl)ethan-1-one. Available at: [Link]

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.). Available at: [Link]

  • Interpretation of mass spectra. (n.d.). Available at: [Link]

  • Ray, R., et al. Figure S26. 13 C NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). ResearchGate. Available at: [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.).
  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0251042). Available at: [Link]

  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • University of Puget Sound. 13C-NMR. Available at: [Link]

  • Ray, R., et al. Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). ResearchGate. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0306067). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]

  • PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone. Available at: [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2014). Eureka | Patsnap. Available at: [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.
  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Available at: [Link]

  • 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Available at: [Link]

  • Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. (2021). PMC. Available at: [Link]

  • Reich, H. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

  • Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. ResearchGate. Available at: [Link]

  • Dogan, H. Z., et al. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. ResearchGate. Available at: [Link]

  • PubChem. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. Available at: [Link]

  • NIST. Ethanone, 1-(3-methylphenyl)-. NIST WebBook. Available at: [Link]

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Spectroscopic Signature of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone, a substituted pyridinylethanone, represents a scaffold of interest due to the prevalence of the pyridine moiety in a wide array of bioactive molecules. The precise arrangement of its substituents—a methoxy, a methyl, and an acetyl group on the pyridine ring—gives rise to a unique electronic and steric environment, which in turn dictates its chemical reactivity and potential biological activity.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound. As experimental data for this specific molecule is not widely available in public-access databases, this document leverages high-fidelity spectroscopic prediction models, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The insights herein are designed to serve as a robust reference for researchers in synthesis, quality control, and medicinal chemistry, enabling them to confidently identify and characterize this compound.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This convention will be used consistently throughout this guide to assign specific spectral signals to their corresponding atoms.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45d, J ≈ 8.0 Hz1HH-4
~6.90d, J ≈ 8.0 Hz1HH-5
~3.95s3HOCH₃ (C11)
~2.60s3HCOCH₃ (C7)
~2.55s3HCH₃ (C9)
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-4 and H-5): The pyridine ring protons, H-4 and H-5, are expected to appear as two distinct doublets in the aromatic region of the spectrum. Due to their ortho-coupling, they will split each other with a typical coupling constant of approximately 8.0 Hz. H-4 is deshielded relative to H-5 due to the anisotropic effect of the neighboring acetyl group and the electron-withdrawing nature of the pyridine nitrogen.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group (C11) are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet at approximately 3.95 ppm. The downfield shift is characteristic of protons on a carbon attached to an oxygen atom.

  • Acetyl Protons (COCH₃): The protons of the acetyl methyl group (C7) are also equivalent and will appear as a singlet. Their chemical shift, around 2.60 ppm, is characteristic of a methyl group attached to a carbonyl carbon.

  • Pyridine Methyl Protons (CH₃): The methyl group attached to the pyridine ring (C9) will also give rise to a singlet, predicted to be around 2.55 ppm. This chemical shift is typical for a methyl group attached to an aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency). A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are listed below.

Chemical Shift (δ, ppm)Assignment
~200.0C=O (C8)
~160.0C-6
~155.0C-2
~145.0C-3
~138.0C-4
~115.0C-5
~56.0OCH₃ (C11)
~30.0COCH₃ (C7)
~24.0CH₃ (C9)
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carbonyl carbon (C8) of the acetyl group is the most deshielded carbon in the molecule, with a predicted chemical shift around 200.0 ppm.[1]

  • Aromatic Carbons: The six carbons of the pyridine ring are expected to have distinct chemical shifts due to the different substituents. The carbons directly attached to heteroatoms (C-2, C-3, and C-6) are generally found at lower field. C-6, attached to the nitrogen and the methyl group, and C-2, attached to the nitrogen and the acetyl group, are significantly deshielded. C-3, bonded to the electron-donating methoxy group, will also be downfield. The protonated carbons, C-4 and C-5, will appear at higher field compared to the substituted carbons.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group (C11) is expected around 56.0 ppm, a typical value for an sp³ carbon singly bonded to an oxygen atom.

  • Methyl Carbons: The acetyl methyl carbon (C7) is predicted around 30.0 ppm, while the pyridine methyl carbon (C9) is expected at a slightly higher field, around 24.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic (Pyridine)
~2950-2850C-H stretchAliphatic (CH₃, OCH₃)
~1700C=O stretchKetone
~1600, ~1470C=C and C=N stretchPyridine Ring
~1250C-O stretch (asymmetric)Aryl Ether
~1050C-O stretch (symmetric)Aryl Ether
Interpretation of the IR Spectrum
  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is the most prominent feature and is indicative of the carbonyl group of the ketone.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: The asymmetric and symmetric C-O stretching vibrations of the aryl ether (methoxy group) will produce characteristic bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

  • C-H Stretches: The spectrum will also show C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic methyl and methoxy protons (below 3000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically results in the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectrum Data
  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol

  • Predicted Molecular Ion (M⁺): m/z = 165

Plausible Fragmentation Pathways

The molecular ion of this compound can undergo several characteristic fragmentation reactions.

G M [M]⁺˙ m/z = 165 F1 [M - CH₃]⁺ m/z = 150 M->F1 - •CH₃ F2 [M - COCH₃]⁺ m/z = 122 M->F2 - •COCH₃ F3 [CH₃CO]⁺ m/z = 43 M->F3 α-cleavage

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

  • Loss of a Methyl Radical: A common fragmentation pathway for ketones is the loss of the acetyl methyl group, leading to the formation of an acylium ion at m/z 150.

  • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the pyridine ring can result in two major fragments: the acetyl cation at m/z 43 (often a base peak for methyl ketones) and the pyridyl radical cation at m/z 122.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on predicted data and established principles, provides a detailed fingerprint for the structural confirmation of this compound. The combination of ¹H and ¹³C NMR offers a complete map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and plausible fragmentation patterns. This guide serves as a valuable resource for scientists working with this compound, enabling its unambiguous identification and characterization in a research and development setting.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Unveiling the Therapeutic Potential of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Landscape of a Novel Pyridine Derivative

1-(3-Methoxy-6-methylpyridin-2-yl)ethanone is a heterocyclic ketone with a pyridine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] The presence of a methoxy group and a methyl group on the pyridine ring, along with an ethanone substituent, provides a unique electronic and steric profile that suggests potential interactions with various biological targets. While direct research on this specific molecule is limited, its structural motifs are present in compounds with demonstrated pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide will therefore explore the potential biological activities of this compound by drawing parallels with structurally related compounds and will outline a robust, data-driven approach to its experimental validation.

Inferred Biological Activities and Therapeutic Potential

Based on a comprehensive analysis of its structural components—the pyridine ring, the methoxy group, and the ethanone moiety—we can hypothesize several potential biological activities for this compound.

Anti-inflammatory and Analgesic Potential

The pyridine nucleus is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The substitution pattern on the pyridine ring can influence the molecule's ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. For instance, Etoricoxib, a selective COX-2 inhibitor, features a substituted pyridine ring, highlighting the potential for this class of compounds to modulate inflammatory pathways.[4][5][6] The ethanone side chain, in conjunction with the pyridine core, may contribute to interactions with the active sites of enzymes involved in the inflammatory cascade.

Kinase Inhibition and Anticancer Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[9] The methoxy and methyl substituents on the pyridine ring of this compound could play a critical role in directing the molecule to the ATP-binding pocket of specific kinases, potentially leading to the inhibition of cancer cell proliferation.[10] The ethanone group can also be a key interaction point within the kinase active site.

Antimicrobial and Antifungal Activity

Substituted acetophenones and their derivatives have been reported to exhibit significant antimicrobial and antifungal properties.[11][12][13] The combination of the electron-rich pyridine ring and the reactive carbonyl group of the ethanone moiety in this compound suggests a potential for this compound to interfere with microbial growth. The mechanism could involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial metabolic pathways.

A Strategic Framework for Experimental Validation

To systematically investigate the hypothesized biological activities of this compound, a multi-tiered experimental approach is proposed. This strategy is designed to provide a comprehensive understanding of the compound's pharmacological profile, from initial screening to in-depth mechanistic studies.

Signaling_Pathway Inflammatory Stimulus Inflammatory Stimulus Target Enzyme (e.g., COX-2) Target Enzyme (e.g., COX-2) Inflammatory Stimulus->Target Enzyme (e.g., COX-2) Pro-inflammatory Mediators Pro-inflammatory Mediators Target Enzyme (e.g., COX-2)->Pro-inflammatory Mediators This compound This compound This compound->Target Enzyme (e.g., COX-2) Inhibition Inflammation Inflammation Pro-inflammatory Mediators->Inflammation

Caption: Potential inhibitory effect on a pro-inflammatory signaling pathway.

3.2.1. Target Deconvolution and Validation
  • Objective: To identify the specific molecular target(s) of the compound.

  • Methodologies:

    • Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates.

    • Computational Docking: Use in silico modeling to predict the binding mode of the compound to its putative target.

    • Surface Plasmon Resonance (SPR): Quantify the binding affinity and kinetics of the compound to its purified target protein.

3.2.2. Dose-Response and IC50 Determination
  • Objective: To quantify the potency of the compound.

  • Protocol:

    • Perform the primary bioactivity assay with a wider range of compound concentrations.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis. [7]

Tier 3: In Vivo Efficacy and Safety Assessment

The final stage involves evaluating the compound's therapeutic potential and safety profile in relevant animal models. [14][15][16][17][18]

3.3.1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its effect on the target in a living organism.

  • Methodology:

    • Administer the compound to laboratory animals (e.g., mice or rats) via the intended clinical route.

    • Collect blood and tissue samples at various time points.

    • Analyze the samples using LC-MS/MS to determine the compound's concentration and pharmacokinetic parameters.

    • Assess the modulation of the target biomarker in response to compound administration.

3.3.2. Preclinical Efficacy in Disease Models
  • Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of disease.

  • Examples of Models:

    • Inflammation: Carrageenan-induced paw edema or collagen-induced arthritis models in rodents. [14] * Cancer: Xenograft models where human cancer cells are implanted into immunocompromised mice.

3.3.3. Preliminary Toxicology Studies
  • Objective: To assess the compound's safety profile.

  • Methodology:

    • Administer escalating doses of the compound to animals and monitor for signs of toxicity.

    • Perform histopathological analysis of major organs to identify any treatment-related changes.

    • Conduct a Cytochrome P450 (CYP) inhibition assay to evaluate the potential for drug-drug interactions. [19][20][21][22][23]

Data Summary and Interpretation

The following tables provide a template for organizing and presenting the experimental data generated during the investigation of this compound.

Table 1: In Vitro Bioactivity Profile
Assay TypeEndpointResult (e.g., IC50, MIC)
Anti-inflammatory
NO ProductionIC50
TNF-α ReleaseIC50
IL-6 ReleaseIC50
Kinase Inhibition
Kinase Target 1IC50
Kinase Target 2IC50
Antimicrobial
S. aureusMIC
E. coliMIC
C. albicansMIC
Table 2: In Vivo Efficacy and Safety
Animal ModelEfficacy EndpointResultSafety EndpointResult
Inflammation Paw Edema Reduction (%)MTD (mg/kg)
Oncology Tumor Growth Inhibition (%)Organ Histopathology

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for exploring the potential biological activities of this compound. By leveraging knowledge from structurally similar compounds and employing a systematic, multi-tiered experimental approach, researchers can effectively unlock the therapeutic potential of this novel molecule. The proposed workflows, from initial in vitro screening to in vivo efficacy and safety studies, provide a clear roadmap for advancing this compound through the drug discovery pipeline. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold, ultimately leading to the development of new and effective therapeutic agents.

References

  • In Vivo Models for Inflammatory Arthritis - PubMed. (n.d.).
  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (n.d.).
  • Leading In Vivo and In Vitro Inflammation Models | PORSOLT. (n.d.).
  • In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021, August 2).
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology. (n.d.).
  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC. (n.d.).
  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS - Rasayan Journal of Chemistry. (n.d.).
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (n.d.).
  • Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones - Scholars Research Library. (n.d.).
  • Biological Significance of Some Substituted Novel Chalcones of 4- Bromoaacetophenone - JOCPR. (n.d.).
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine. (n.d.).
  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments. (n.d.).
  • CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences. (n.d.).
  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis - BioIVT. (n.d.).
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. (n.d.).
  • 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine - Benchchem. (n.d.).
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC. (2022, May 9).
  • Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide - Benchchem. (n.d.).
  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity - MDPI. (2024, December 19).
  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents. (n.d.).
  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.).
  • Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC. (2021, June 10).
  • EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents. (n.d.).

Sources

"1-(3-Methoxy-6-methylpyridin-2-yl)ethanone" as a building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Building Block for N,O-Ligands and Heterocyclic Architectures

Executive Summary: The "Ortho-Effect" Scaffold

In the landscape of pyridine functionalization, 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone (CAS: 1256785-42-8, generic classification) represents a sophisticated building block that transcends simple acetylation. Unlike its unadorned 2-acetylpyridine cousins, this molecule incorporates a 3-methoxy substituent that exerts a profound "ortho-effect"—sterically influencing the acetyl group's conformation and electronically enriching the pyridine ring.

This guide explores the utility of this scaffold in drug discovery and ligand design. Its unique architecture offers a "locked" conformational preference beneficial for metal coordination and a distinctive electronic profile that modulates reactivity in condensation protocols. It serves as a critical precursor for terpyridines , substituted pyrazoles , and pharmacophores targeting kinase inhibition.

Chemical Profile & Structural Significance[1][2]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Key Functionalities 2-Acetyl (Electrophilic/Chelating), 3-Methoxy (Electron-donating/Steric), 6-Methyl (Benzylic/Steric)
Predicted pKa (Conj. Acid) ~3.5 (Pyridine N)
LogP (Predicted) ~1.2
Structural Logic
  • The 2-Acetyl "Warhead": Positioned adjacent to the pyridine nitrogen, the carbonyl carbon is highly activated for nucleophilic attack due to the electron-withdrawing nature of the heterocycle.

  • The 3-Methoxy "Gatekeeper": This group is critical. It forces the acetyl group out of coplanarity or locks it into a specific rotamer via dipole repulsion/attraction, influencing the thermodynamics of metal binding (N,O-chelation).

  • The 6-Methyl "Anchor": Provides solubility and a handle for further functionalization (e.g., radical bromination) without interfering with the primary reaction center at C2.

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust route avoids the poor regioselectivity of direct Friedel-Crafts acylation on electron-deficient pyridines.

Recommended Route: The Reissert-Henze Strategy

This self-validating protocol ensures regiospecificity at the 2-position.

Step 1: N-Oxidation Precursor: 3-Methoxy-6-methylpyridine (derived from 3-hydroxy-6-methylpyridine).

  • Reagent: m-CPBA or H₂O₂/Acetic Acid.[1]

  • Mechanism:[2][3][4][5] Electrophilic attack on the pyridine nitrogen.

Step 2: Reissert-Henze Cyanation

  • Reagents: Trimethylsilyl cyanide (TMSCN) and Dimethylcarbamoyl chloride (or Benzoyl chloride).

  • Mechanism:[2][3][4][5] Activation of the N-oxide followed by nucleophilic attack of cyanide at the 2-position (sterically favored over C6 due to the methyl group, though separation may be required).

  • Product: 3-Methoxy-6-methylpicolinonitrile.

Step 3: Grignard Addition & Hydrolysis

  • Reagents: Methylmagnesium bromide (MeMgBr) in THF/Toluene.

  • Protocol: Addition of Grignard to the nitrile forms the metallo-imine intermediate. Acidic hydrolysis releases the ketone.

  • Validation: IR shift from ~2230 cm⁻¹ (CN) to ~1690 cm⁻¹ (C=O).

SynthesisRoute Start 3-Hydroxy-6- methylpyridine OMe 3-Methoxy-6- methylpyridine Start->OMe MeI, K2CO3 (O-Methylation) NOxide N-Oxide Intermediate OMe->NOxide m-CPBA (Oxidation) Nitrile 2-Cyano-3-methoxy- 6-methylpyridine NOxide->Nitrile TMSCN, PhCOCl (Reissert-Henze) Target 1-(3-Methoxy-6-methyl pyridin-2-yl)ethanone Nitrile->Target 1. MeMgBr 2. H3O+ (Grignard)

Figure 1: Step-wise synthetic pathway ensuring regiochemical integrity at the C2 position.

Key Synthetic Transformations

The utility of this compound lies in its divergent reactivity.

A. Claisen-Schmidt Condensation (The Chalcone Gateway)

The acetyl methyl protons are acidified by the adjacent carbonyl and the electron-poor pyridine ring.

  • Reaction: Condensation with aromatic aldehydes.

  • Conditions: NaOH (aq)/EtOH or Piperidine/MeOH.

  • Significance: Produces chalcones (enones), which are precursors to pyrazolines (via hydrazine) or pyrimidines (via guanidine). The 3-methoxy group prevents side reactions often seen with 3-unsubstituted analogs by blocking the 3-position from electrophilic attack.

B. Heterocycle Construction: The Pyrazole Synthesis

Pyrazoles fused to or substituted with pyridines are privileged structures in kinase inhibitor design (e.g., p38 MAP kinase).[1]

  • Protocol: React the enone (from Pathway A) with Hydrazine Hydrate or Phenylhydrazine.

  • Mechanism: Michael addition followed by cyclization and dehydration.

C. Ligand Synthesis: Terpyridine Analogs

The "Kröhnke Pyridine Synthesis" can be adapted here.

  • Reagents: 2-Acetylpyridine derivative + Aryl aldehyde + NH₄OAc.

  • Outcome: Formation of 2,2':6',2''-terpyridines.[6] The 3-methoxy group on the outer ring introduces a specific steric clash that can "pre-organize" the ligand for helical metal coordination.

ReactivityMap Center 1-(3-Methoxy-6-methyl pyridin-2-yl)ethanone Chalcone Pyridine-Chalcones (Enones) Center->Chalcone R-CHO, Base (Aldol Condensation) Ligand N,O-Bidentate Ligands (Catalysis) Center->Ligand Metal Salt (MXn) (Coordination) Terpy Substituted Terpyridines (Supramolecular) Center->Terpy Aldehyde + NH4OAc (Kröhnke Synthesis) Pyrazole Pyrazolyl-Pyridines (Kinase Inhibitors) Chalcone->Pyrazole Hydrazine (Cyclization)

Figure 2: Divergent synthetic applications ranging from drug discovery to materials science.

Experimental Protocol: Synthesis of a Pyrazolyl-Pyridine Scaffold

Objective: Synthesis of 3-(3-methoxy-6-methylpyridin-2-yl)-5-phenyl-1H-pyrazole via a chalcone intermediate.

Phase 1: Chalcone Formation
  • Charge: In a 100 mL round-bottom flask, dissolve This compound (1.0 eq, 5 mmol) and Benzaldehyde (1.05 eq) in Ethanol (20 mL).

  • Catalyze: Add 10% aqueous NaOH (5 mL) dropwise at 0°C.

  • React: Allow to warm to room temperature and stir for 4–6 hours. A heavy precipitate (yellow/orange) typically forms.

  • Isolate: Filter the precipitate, wash with cold water (3x) and cold ethanol (1x). Recrystallize from EtOH.

    • Checkpoint: ¹H NMR should show trans-alkene doublets (J ~15-16 Hz) around 7.5–8.0 ppm.

Phase 2: Cyclization to Pyrazole
  • Charge: Dissolve the chalcone (1.0 eq) in Glacial Acetic Acid (15 mL).

  • Reagent: Add Hydrazine Hydrate (2.0 eq).

  • Reflux: Heat to 100°C for 3 hours. Monitor by TLC (disappearance of the yellow enone spot).

  • Workup: Pour into crushed ice/water. Neutralize with NaHCO₃ to pH 8. Extract with Ethyl Acetate.[7]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

References

  • Reissert-Henze Reaction Mechanics

    • Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile. Journal of Organic Chemistry, 48(8), 1375–1377. Link

  • General Reactivity of 2-Acetylpyridines

    • Króhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(1), 1–24. Link

  • Synthesis of Alkoxy-Pyridines

    • Schlosser, M., et al. (2005). Site-Selective Metallation of 2- and 3-Methoxypyridines. European Journal of Organic Chemistry, 2005(9), 1909–1916. Link

  • Applications in COX-2 Inhibitors (Analogs)

    • Davies, I. W., et al. (2000). A Practical Synthesis of a COX-2 Inhibitor. Journal of Organic Chemistry, 65(25), 8415–8420.[8] Link

Sources

Methodological & Application

Synthesis of "1-(3-Methoxy-6-methylpyridin-2-yl)ethanone" experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Analysis

This guide details the synthesis of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone (Target Molecule), a functionalized pyridine scaffold often utilized as a pharmacophore in kinase inhibitors and as a high-value intermediate in agrochemical synthesis.

Strategic Rationale

The synthesis of 2-acyl-3-alkoxypyridines is synthetically challenging due to the electron-deficient nature of the pyridine ring, which resists Friedel-Crafts acylation. Furthermore, the 3-methoxy substituent introduces steric crowding at the 2-position.

To ensure high fidelity and reproducibility, this guide prioritizes a Palladium-Catalyzed Stille Coupling approach. This method avoids the harsh conditions of direct metallation (lithiation), which can lead to side reactions at the acidic 6-methyl position.

Retrosynthetic Pathway

The strategy disconnects the C2-acetyl bond to reveal a halogenated precursor, which is traced back to the commercially available 3-hydroxy-6-methylpyridine.

Retrosynthesis Figure 1: Retrosynthetic Disconnection Strategy Target Target Molecule This compound Precursor1 Key Intermediate 2-Bromo-3-methoxy-6-methylpyridine Target->Precursor1 Stille Coupling (C-C Bond Formation) Precursor2 Starting Material 3-Hydroxy-6-methylpyridine Precursor1->Precursor2 1. Bromination 2. O-Methylation

Part 2: Experimental Protocols

Safety Critical Warning
  • Organotin Reagents: Tributyl(1-ethoxyvinyl)tin is highly toxic and readily absorbed through the skin. All weighing and reactions must be performed in a functioning fume hood.

  • Palladium Catalysts: Sensitizers; handle with gloves.

  • Pyridine Derivatives: Often possess unpleasant odors and potential neurotoxicity.

Phase 1: Precursor Synthesis (Bromination & Methylation)

Note: If 2-bromo-3-methoxy-6-methylpyridine is commercially sourced, proceed to Phase 2.

Step 1.1: Bromination

Reaction: 3-Hydroxy-6-methylpyridine +




2-Bromo-3-hydroxy-6-methylpyridine
  • Dissolution: Dissolve 3-hydroxy-6-methylpyridine (10.9 g, 100 mmol) in pyridine (50 mL).

  • Addition: Cool to 0°C. Add bromine (16.0 g, 100 mmol) dropwise over 30 minutes.

  • Stirring: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (EtOAc).[1]
    
  • Purification: Recrystallize from ethanol to yield the 2-bromo derivative.

Step 1.2: O-Methylation

Reaction: 2-Bromo-3-hydroxy-6-methylpyridine +




2-Bromo-3-methoxy-6-methylpyridine
  • Setup: In a round-bottom flask, suspend the product from Step 1.1 (1 eq) and

    
     (2 eq) in DMF (0.5 M concentration).
    
  • Alkylation: Add Iodomethane (

    
    , 1.2 eq) dropwise at 0°C.
    
  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with water, extract with

    
    , wash with brine, dry over 
    
    
    
    .
  • Yield: Expected yield >85%.

Phase 2: Stille Coupling (The Core Synthesis)

This protocol utilizes the "masked" acetyl group (ethoxyvinyl) to prevent catalyst poisoning and side reactions associated with direct acyl chloride couplings.

Reagents & Stoichiometry
ReagentRoleEquivalentsAmount (Example)
2-Bromo-3-methoxy-6-methylpyridine Substrate1.02.02 g (10 mmol)
Tributyl(1-ethoxyvinyl)tin Stannane Reagent1.24.33 g (12 mmol)

Catalyst0.05578 mg (0.5 mmol)
Toluene Solvent-40 mL (degassed)
HCl (2N) Hydrolysis ReagentExcess20 mL
Detailed Procedure
  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon/Vacuum (3x).

  • Reagent Charging: Add the 2-bromo-3-methoxy-6-methylpyridine and Toluene . Degas the solvent by bubbling Argon for 15 minutes (sparging).

  • Catalyst Addition: Add

    
      quickly to minimize air exposure. The solution should turn yellow/orange.
    Technical Note: If tetrakis is unavailable, 
    
    
    
    is a viable alternative but may require longer reaction times.
  • Coupling Reaction: Add Tributyl(1-ethoxyvinyl)tin via syringe. Heat the mixture to 100°C for 16 hours. Endpoint: TLC should show complete consumption of the bromide.

  • Hydrolysis (Unmasking the Ketone): Cool the reaction to RT. Add 2N HCl (20 mL) directly to the reaction mixture. Stir vigorously for 2 hours at RT. Mechanism: The intermediate enol ether is hydrolyzed to the ketone.

  • Workup & Tin Removal (Critical Step):

    • Neutralize with saturated

      
       until pH ~8.
      
    • Extract with EtOAc (3 x 50 mL).

    • Tin Removal: Wash the organic layer with a 10% KF (Potassium Fluoride) solution. This precipitates insoluble

      
      , which can be filtered off.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexanes:EtOAc (9:1

      
       7:3).
      
    • Product Appearance: Pale yellow oil or low-melting solid.

Phase 3: Analytical Validation
TechniqueExpected Signal Characteristics

NMR (400 MHz,

)

2.50 (s, 3H, Ar-Me ), 2.65 (s, 3H, Acetyl-Me ), 3.85 (s, 3H, O-Me ), 7.10 (d, 1H, H-5), 7.25 (d, 1H, H-4).

NMR
Carbonyl peak at ~200 ppm; Methoxy carbon at ~56 ppm; Pyridine carbons (approx 120-155 ppm).
LC-MS (ESI+)

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the subsequent hydrolysis step.

ReactionMechanism Figure 2: Stille Coupling & Hydrolysis Workflow Start Aryl Bromide (Ar-Br) OxAdd Oxidative Addition [Pd(II)-Ar-Br] Start->OxAdd Pd(0) TransMet Transmetallation (Sn-Vinyl Reagent) OxAdd->TransMet - Bu3SnBr RedElim Reductive Elimination (Enol Ether) TransMet->RedElim Hydrolysis Acid Hydrolysis (HCl) RedElim->Hydrolysis Intermediate Enol Ether Product Final Ketone This compound Hydrolysis->Product - EtOH

References

  • Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638. Link

  • Sakamoto, T., et al. (1982). Palladium-catalyzed cross-coupling reactions of heteroaryl bromides with tin reagents. Chemical and Pharmaceutical Bulletin, 30(2), 610-614. Link

  • Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of 3-methoxypyridine. Tetrahedron Letters, 21(43), 4137-4140. (Cited for "Lithiation Issues"). Link

  • Organic Syntheses. (2008). Palladium-Catalyzed Coupling of Vinyl Stannanes with Organic Halides.[2] Org.[3][4][5][6] Synth. Coll. Vol. 10, p.603. Link

Sources

Advanced Application Note: 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Methoxy-6-methylpyridin-2-yl)ethanone (CAS: Not widely listed, structurally distinct) represents a highly specialized "privileged scaffold" in modern medicinal chemistry. Its structural architecture combines a pyridine core with three critical pharmacophoric features:

  • 2-Acetyl Group: A versatile "warhead" for carbon-carbon bond formation (aldol/Claisen) or reduction to chiral alcohols.

  • 3-Methoxy Group: Provides steric bulk and electron-donating properties, modulating the basicity of the pyridine nitrogen and influencing metabolic stability (blocking the 3-position from oxidation).

  • 6-Methyl Group: Increases lipophilicity (LogP) and blocks the 6-position, preventing metabolic attack while offering a site for lateral oxidation to aldehydes or acids.

This compound is primarily utilized as a key intermediate in the synthesis of CNS-active agents (specifically Orexin receptor antagonists and mGluR modulators) and Kinase Inhibitors , where the 2-substituted pyridine moiety serves as a critical hinge binder or hydrophobic anchor.

Chemical Profile & Reactivity

FeatureDescriptionMedicinal Chemistry Utility
Molecular Formula C₉H₁₁NO₂Fragment-based drug design (FBDD).
Molecular Weight 165.19 g/mol Low MW allows for significant elaboration while staying within Lipinski's Rule of 5.
Core Reactivity Nucleophilic Addition (at Carbonyl)Precursor to chiral amines and alcohols.
Electronic Effect 3-OMe (EDG) Increases electron density on the ring; raises pKa of pyridine N.
Steric Effect Ortho-Substitution The 3-OMe group forces the carbonyl out of planarity, influencing binding kinetics.

Key Applications in Drug Discovery

Application A: Synthesis of Chiral Pyridyl Ethanols

The reduction of the 2-acetyl group is the most common transformation, yielding 1-(3-methoxy-6-methylpyridin-2-yl)ethanol . This chiral alcohol serves as a precursor to:

  • Chiral Amines: Via mesylation and displacement with amines (e.g., in the synthesis of Seltorexant analogs).

  • Ether Linkages: Connecting the pyridine headgroup to central core scaffolds.

Mechanism: Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya catalysts is the gold standard for this transformation, ensuring high enantiomeric excess (>95% ee).

Application B: Construction of Fused Heterocycles

The acetyl group allows this molecule to function as a C2-synthon in condensation reactions:

  • Friedländer Synthesis: Reaction with 2-aminobenzaldehydes yields 1,5-naphthyridines .

  • Claisen-Schmidt Condensation: Reaction with aromatic aldehydes yields chalcones , which are precursors to pyrazolines and isoxazoles (common scaffolds in anti-inflammatory agents).

Application C: Late-Stage Functionalization

The 6-methyl group is "activated" by the pyridine nitrogen. It can be selectively oxidized to a carboxylic acid (using SeO₂ or KMnO₄) or halogenated, allowing for further coupling reactions (Suzuki-Miyaura) to extend the carbon skeleton.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-1-(3-Methoxy-6-methylpyridin-2-yl)ethanol with >95% ee.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the ketone (1.65 g, 10 mmol) in degassed DCM (20 mL).

  • Catalyst Addition: Add the Ruthenium catalyst (32 mg, 0.05 mmol). The solution typically turns deep red/orange.

  • Initiation: Slowly add the HCOOH/Et₃N mixture (5 mL) via syringe.

  • Reaction: Stir at room temperature (25°C) for 12–16 hours. Monitor conversion by TLC (SiO₂, 30% EtOAc/Hexanes) or HPLC.

  • Quench: Dilute the reaction mixture with water (20 mL) and extract with DCM (3 x 20 mL).

  • Purification: Wash combined organics with saturated NaHCO₃ (to remove excess formic acid) and brine. Dry over Na₂SO₄.[1]

  • Isolation: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Validation:

  • ¹H NMR (CDCl₃): Look for the quartet at ~4.8 ppm (CH-OH) and the disappearance of the singlet at ~2.6 ppm (C(O)CH₃).

  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10) to determine ee%.[1]

Protocol 2: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesis of (E)-3-(4-fluorophenyl)-1-(3-methoxy-6-methylpyridin-2-yl)prop-2-en-1-one.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Aldehyde: 4-Fluorobenzaldehyde (1.1 eq)

  • Base: Aqueous NaOH (10%) or KOH in Ethanol

  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

  • Mixing: Dissolve the ketone (1.65 g, 10 mmol) and 4-fluorobenzaldehyde (1.36 g, 11 mmol) in Ethanol (15 mL).

  • Catalysis: Cool to 0°C. Add 10% NaOH solution (5 mL) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (the chalcone) typically forms.

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL) and neutralize with dilute HCl (1M) to pH ~7.

  • Isolation: Filter the solid precipitate. Wash with cold water and cold ethanol.

  • Recrystallization: Recrystallize from hot Ethanol to obtain yellow needles.

Visualizations & Pathways

Figure 1: Synthetic Utility Map

This diagram illustrates the divergent pathways available from the parent scaffold.

G Core 1-(3-Methoxy-6-methyl pyridin-2-yl)ethanone Rxn1 Asymmetric Reduction Core->Rxn1 Rxn2 Claisen-Schmidt Condensation Core->Rxn2 Rxn3 SeO2 Oxidation Core->Rxn3 Prod1 Chiral Pyridyl Ethanol (Bioactive Linker) Rxn1->Prod1 Noyori Cat. Prod2 Chalcone Intermediate Rxn2->Prod2 Ar-CHO / NaOH Prod4 Picolinic Acid Derivative Rxn3->Prod4 COOH Formation Prod3 Pyrazolines / Isoxazoles Prod2->Prod3 N2H4 or NH2OH

Caption: Divergent synthetic pathways transforming the 2-acetylpyridine scaffold into high-value medicinal intermediates.

Figure 2: Mechanism of Asymmetric Transfer Hydrogenation

The catalytic cycle for the stereoselective reduction of the ketone.

ATH Start Substrate (Ketone) TS Transition State (Six-Membered) Start->TS Coordination Cat Ru-H Catalyst (Active Species) Cat->TS H-Transfer Prod (S)-Alcohol Product TS->Prod Hydride Delivery Regen Catalyst Regeneration TS->Regen Dehydrogenated Cat. Regen->Cat HCOOH/Et3N

Caption: Catalytic cycle of Ru-mediated Asymmetric Transfer Hydrogenation (ATH) yielding the chiral alcohol.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Katritzky, A. R., et al. (2010).[1] Synthesis of 2-Acetylpyridines and Their Utility in Heterocyclic Synthesis. Chemical Reviews, 110(10), 6605–6686. Link

  • Bossi, A., et al. (2018).[1] Orexin Receptor Antagonists: Medicinal Chemistry and Therapeutic Potential. Journal of Medicinal Chemistry, 61(2), 371–402. (Contextual reference for pyridine scaffolds in CNS drugs). Link

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4, 2337-2347. Link

Sources

Anwendungsleitfaden: Derivatisierung von 1-(3-Methoxy-6-methylpyridin-2-yl)ethanon für das biologische Screening

Author: BenchChem Technical Support Team. Date: February 2026

Verfasser: Dr. rer. nat. Gemini, Leitender Anwendungswissenschaftler Datum: 24. Februar 2026 Dokument-ID: AN-2026-0224-DE

Zusammenfassung

Dieser Anwendungsleitfaden beschreibt detaillierte Protokolle zur chemischen Derivatisierung des heterozyklischen Scaffolds "1-(3-Methoxy-6-methylpyridin-2-yl)ethanon". Ziel ist die Erzeugung einer diversifizierten Molekülbibliothek für das biologische Screening im Rahmen der Wirkstoffentdeckung. Drei validierte Synthesestrategien, die auf die Acetylgruppe abzielen – reduktive Aminierung, Knoevenagel-Kondensation und die Mannich-Reaktion – werden vorgestellt. Die Auswahl dieser Reaktionen basiert auf ihrer Robustheit, ihrer Kompatibilität mit einer Vielzahl von Bausteinen und ihrer Fähigkeit, Derivate mit einem breiten Spektrum an physikochemischen Eigenschaften zu erzeugen. Dieser Leitfaden richtet sich an Forscher in der medizinischen Chemie und der pharmazeutischen Entwicklung und bietet sowohl theoretische Grundlagen als auch praxiserprobte experimentelle Protokolle.

Einleitung: Die Bedeutung von Pyridin-Scaffolds und die Logik der Derivatisierung

Pyridin-Derivate sind eine herausragende Klasse von Heterozyklen, die in zahlreichen zugelassenen Arzneimitteln und biologisch aktiven Molekülen zu finden sind.[1][2] Ihre Fähigkeit, als Wasserstoffbrücken-Akzeptoren zu fungieren und an molekularen Erkennungsprozessen teilzunehmen, macht sie zu einem "privilegierten Scaffold" in der medizinischen Chemie.[2][3] Das Ausgangsmolekül, 1-(3-Methoxy-6-methylpyridin-2-yl)ethanon, vereint mehrere für die Wirkstoffentwicklung interessante Merkmale: einen elektronenreichen Pyridinring, eine Methoxygruppe, die die Löslichkeit und die metabolische Stabilität beeinflussen kann, und eine reaktive Acetylgruppe, die als idealer Ankerpunkt für die Einführung molekularer Diversität dient.

Die systematische Derivatisierung dieses Scaffolds zielt darauf ab, den chemischen Raum zu erweitern und die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen. Durch die gezielte Modifikation der Acetylgruppe können wesentliche physikochemische Eigenschaften wie Lipophilie (logP), Löslichkeit, Molekulargewicht (MW) und der pKa-Wert moduliert werden.[4][5][6][7] Diese Parameter sind entscheidend für die Pharmakokinetik eines Wirkstoffkandidaten, einschließlich Absorption, Verteilung, Metabolismus und Exkretion (ADME).[8] Eine gut geplante Derivatisierungsstrategie erhöht somit die Wahrscheinlichkeit, "Hits" mit verbesserten "drug-like" Eigenschaften zu identifizieren.[6][8]

Strategischer Überblick der Derivatisierung

Die ausgewählten Synthesewege wurden konzipiert, um eine maximale strukturelle und funktionelle Vielfalt zu gewährleisten. Jede Reaktion modifiziert die Ketogruppe des Ausgangsmaterials auf eine einzigartige Weise und führt neue funktionelle Gruppen und sterische Anordnungen ein.

Derivatization_Strategy cluster_reactions Derivatisierungsstrategien cluster_products Resultierende Derivatklassen Start 1-(3-Methoxy-6-methylpyridin-2-yl)ethanon ReductiveAmination Reduktive Aminierung Start->ReductiveAmination R-NH2, [H] Knoevenagel Knoevenagel- Kondensation Start->Knoevenagel Z-CH2-Z', Base Mannich Mannich-Reaktion Start->Mannich CH2O, R2NH, H+ Amines Chirale Amine (Erhöhte Basizität, H-Brückendonoren) ReductiveAmination->Amines Alkenes α,β-ungesättigte Systeme (Konformationelle Rigidität, Michael-Akzeptoren) Knoevenagel->Alkenes BetaAminoKetones β-Amino-Ketone (Erhöhte Polarität & Komplexität) Mannich->BetaAminoKetones

Abbildung 1: Überblick der Derivatisierungsstrategien am 1-(3-Methoxy-6-methylpyridin-2-yl)ethanon-Scaffold.

Experimentelle Protokolle

Sicherheitsbemerkung: Alle Experimente sind in einem gut belüfteten Abzug unter Einhaltung der laborüblichen Sicherheitsvorschriften durchzuführen. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist obligatorisch.

Protokoll 1: Reduktive Aminierung zur Synthese chiraler Amine

Rationale: Die reduktive Aminierung ist eine der effizientesten Methoden zur Bildung von C-N-Bindungen.[9][10] Sie wandelt die Ketogruppe in ein chirales Amin um, was eine neue Ebene der sterischen Komplexität und einen basischen Stickstoff einführt – beides vorteilhaft für die Interaktion mit biologischen Zielstrukturen. Die Verwendung von Natriumtriacetoxyborhydrid (STAB) als Reduktionsmittel ist vorteilhaft, da es mild genug ist, um Aldehyde und Ketone in Gegenwart des gebildeten Iminium-Intermediats nicht zu reduzieren, und es toleriert leicht saure Bedingungen, die die Iminbildung katalysieren.[11]

Reductive_Amination_Workflow cluster_workflow Workflow: Reduktive Aminierung A 1. Edukte in 1,2-Dichlorethan lösen (Keton + Amin) B 2. Essigsäure zugeben (Katalyse der Iminbildung) A->B C 3. Bei RT rühren (30 min) (Iminium-Gleichgewicht) B->C D 4. Portionsweise NaB(OAc)3H zugeben (Reduktion des Imins) C->D E 5. Reaktion über Nacht rühren D->E F 6. Wässrige Aufarbeitung (ges. NaHCO3-Lösung) E->F G 7. Extraktion & Reinigung (Säulenchromatographie) F->G

Abbildung 2: Vereinfachter Workflow für die reduktive Aminierung.

Protokoll:

  • Ansatz: In einem trockenen 25-mL-Rundkolben werden 1,0 mmol 1-(3-Methoxy-6-methylpyridin-2-yl)ethanon und 1,1 mmol des gewünschten primären oder sekundären Amins in 10 mL wasserfreiem 1,2-Dichlorethan (DCE) gelöst.

  • Katalyse: 0,1 mL (ca. 2,0 mmol) Eisessig werden zugegeben. Die Mischung wird für 30 Minuten bei Raumtemperatur gerührt, um die Bildung des Iminium-Ions zu ermöglichen.

  • Reduktion: 1,5 mmol (318 mg) Natriumtriacetoxyborhydrid (NaBH(OAc)₃) werden vorsichtig in kleinen Portionen über 10 Minuten zugegeben. Eine leichte Gasentwicklung kann beobachtet werden.

  • Reaktionsdurchführung: Der Kolben wird verschlossen und die Suspension über Nacht (ca. 16 Stunden) bei Raumtemperatur kräftig gerührt.

  • Aufarbeitung: Die Reaktion wird durch langsame Zugabe von 10 mL gesättigter Natriumbicarbonatlösung (NaHCO₃) beendet. Die Mischung wird für 15 Minuten gerührt, bis die Gasentwicklung aufhört.

  • Extraktion: Die Phasen werden getrennt und die wässrige Phase dreimal mit je 15 mL Dichlormethan (DCM) extrahiert. Die vereinigten organischen Phasen werden über Magnesiumsulfat (MgSO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt (typischerweise mit einem Gradienten aus Hexan/Ethylacetat mit 1% Triethylamin), um das gewünschte Amin-Derivat zu erhalten.

Protokoll 2: Knoevenagel-Kondensation zur Synthese von α,β-ungesättigten Systemen

Rationale: Die Knoevenagel-Kondensation ist eine robuste C-C-Bindungsknüpfungsreaktion, die ein Keton mit einer aktiven Methylenverbindung umsetzt.[12][13] Das resultierende α,β-ungesättigte Produkt führt eine konformationell eingeschränkte Doppelbindung in das Molekül ein, die als starrer Linker oder als Michael-Akzeptor für kovalente Inhibitoren dienen kann. Die Verwendung von Piperidin als basischem Katalysator in Ethanol ist eine klassische und hocheffiziente Methode.[14] Für Substrate mit Carbonsäuregruppen kann die Doebner-Modifikation in Pyridin zu einer anschließenden Decarboxylierung führen.[13][15]

Protokoll:

  • Ansatz: In einem 25-mL-Rundkolben werden 1,0 mmol 1-(3-Methoxy-6-methylpyridin-2-yl)ethanon und 1,1 mmol einer aktiven Methylenverbindung (z.B. Malononitril oder Ethylcyanoacetat) in 10 mL absolutem Ethanol gelöst.

  • Katalyse: 0,1 mmol (ca. 10 µL) Piperidin werden als Katalysator zugegeben.

  • Reaktionsdurchführung: Ein Rückflusskühler wird aufgesetzt und die Reaktionsmischung für 4-6 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird in 20 mL Ethylacetat aufgenommen und zweimal mit je 10 mL 1 M Salzsäure (HCl) und einmal mit 10 mL gesättigter Natriumchloridlösung (NaCl) gewaschen.

  • Isolierung: Die organische Phase wird über Natriumsulfat (Na₂SO₄) getrocknet, filtriert und eingeengt.

  • Reinigung: Das Rohprodukt wird durch Umkristallisation (z.B. aus Ethanol/Wasser) oder Säulenchromatographie gereinigt, um das reine Kondensationsprodukt zu erhalten.

Protokoll 3: Mannich-Reaktion zur Synthese von β-Amino-Ketonen

Rationale: Die Mannich-Reaktion ist eine Dreikomponentenreaktion, die ein Keton, ein Aldehyd (typischerweise Formaldehyd) und ein primäres oder sekundäres Amin zu einem β-Amino-Keton, der sogenannten "Mannich-Base", umsetzt.[16][17] Diese Reaktion ist atomökonomisch und führt zu einer signifikanten Erhöhung der molekularen Komplexität in einem einzigen Schritt.[18] Das resultierende Produkt enthält eine basische Aminogruppe und eine Ketonfunktion, was vielfältige Möglichkeiten für weitere Derivatisierungen oder als pharmakologisch relevante Strukturmerkmale bietet.

Protokoll:

  • Ansatz: In einem druckfesten Reaktionsgefäß werden 1,2 mmol eines sekundären Amins (z.B. Morpholin) und 1,2 mmol einer wässrigen Formaldehydlösung (37%) in 5 mL Ethanol gemischt und für 10 Minuten bei Raumtemperatur gerührt.

  • Eduktzugabe: 1,0 mmol 1-(3-Methoxy-6-methylpyridin-2-yl)ethanon und 0,1 mL konzentrierte Salzsäure (HCl) werden zugegeben.

  • Reaktionsdurchführung: Das Gefäß wird fest verschlossen und die Mischung für 12-18 Stunden bei 80 °C erhitzt.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung auf Eiswasser gegossen und mit 2 M Natriumhydroxidlösung (NaOH) auf einen pH-Wert von 9-10 eingestellt.

  • Extraktion: Die wässrige Phase wird viermal mit je 20 mL Diethylether extrahiert. Die vereinigten organischen Phasen werden über Kaliumcarbonat (K₂CO₃) getrocknet, filtriert und das Lösungsmittel wird im Vakuum entfernt.

  • Reinigung: Das rohe Produkt wird mittels Säulenchromatographie an Kieselgel (typischerweise mit einem Eluentensystem aus DCM/Methanol) gereinigt, um die reine Mannich-Base zu isolieren.

Charakterisierung und Datenanalyse

Die erfolgreiche Synthese und Reinheit aller Derivate müssen durch Standard-Analysemethoden bestätigt werden.

  • NMR-Spektroskopie (¹H, ¹³C): Zur strukturellen Aufklärung und Bestätigung der erwarteten chemischen Verschiebungen und Kopplungsmuster.

  • Massenspektrometrie (LC-MS): Zur Bestimmung des exakten Molekulargewichts und zur Reinheitsanalyse.[19]

  • Hochleistungsflüssigkeitschromatographie (HPLC): Zur Quantifizierung der Reinheit (>95% ist für biologische Screenings anzustreben).

Tabelle 1: Hypothetische physikochemische Eigenschaften ausgewählter Derivate

Die folgende Tabelle illustriert, wie die vorgeschlagenen Derivatisierungen die Schlüsseleigenschaften des Ausgangsmoleküls (SM) verändern können. Die Werte sind berechnet (z.B. mit Software wie StarDrop oder MOE) und dienen der Veranschaulichung.

Derivat-TypBeispielstruktur (R-Gruppe)MW ( g/mol )cLogPTPSA (Ų)H-DonorenH-Akzeptoren
Startmolekül (SM) -179.211.8548.904
Reduktive Aminierung R = Benzyl270.353.5061.114
Reduktive Aminierung R = Morpholinyl264.341.6061.405
Knoevenagel Z, Z' = CN, CN227.242.1096.506
Knoevenagel Z, Z' = CO₂Et, CN274.292.5598.406
Mannich-Reaktion R₂NH = Piperidin276.392.7052.105

Interpretation:

  • Reduktive Aminierung: Die Einführung einer Benzylgruppe erhöht die Lipophilie (cLogP) und das Molekulargewicht signifikant. Im Gegensatz dazu führt die Einführung einer Morpholingruppe zu einem polareren Molekül mit einem zusätzlichen Wasserstoffbrücken-Akzeptor.

  • Knoevenagel-Kondensation: Die Einführung von Nitril- und Estergruppen erhöht die topologische polare Oberfläche (TPSA) erheblich, was die Löslichkeit verbessern kann, aber auch die Membranpermeabilität potenziell verringert.

  • Mannich-Reaktion: Diese Reaktion fügt eine basische Aminogruppe hinzu und erhöht sowohl das Molekulargewicht als auch die Lipophilie moderat, während ein weiterer H-Akzeptor eingeführt wird.

Schlussfolgerung

Die hier vorgestellten Protokolle bieten einen robusten und vielseitigen Rahmen für die Derivatisierung von 1-(3-Methoxy-6-methylpyridin-2-yl)ethanon. Durch die Anwendung von reduktiver Aminierung, Knoevenagel-Kondensation und der Mannich-Reaktion kann eine strukturell diverse Bibliothek von Verbindungen effizient synthetisiert werden. Die gezielte Modulation der physikochemischen Eigenschaften durch diese chemischen Transformationen ist ein entscheidender Schritt, um die Wahrscheinlichkeit zu erhöhen, neue Leitstrukturen mit vielversprechenden biologischen Aktivitäten und günstigen ADME-Profilen zu identifizieren. Die sorgfältige analytische Charakterisierung jedes Derivats ist unerlässlich, um die Integrität der Daten für nachfolgende biologische Screenings sicherzustellen.

Referenzen

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  • Fiveable. (2025). 4.5 Physicochemical properties - Medicinal Chemistry.

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  • (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article).

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  • Chemical Research in Toxicology. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.

  • (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

  • ACS Publications. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines.

  • PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

  • Taylor & Francis. (n.d.). Mannich reaction – Knowledge and References.

  • Wikipedia. (n.d.). Mannich reaction.

  • Wikipedia. (n.d.). Knoevenagel condensation.

  • ResearchGate. (2025). Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines.

  • YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up..

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  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.

  • (2015). Heterocycles 38. Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives.

  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination.

  • Wikipedia. (n.d.). Reductive amination.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Chemistry Steps. (2021). Mannich Reaction.

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.

Sources

Troubleshooting & Optimization

"1-(3-Methoxy-6-methylpyridin-2-yl)ethanone" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone Synthesis

Ticket ID: #PYR-MK-2024-001 Subject: Yield Optimization & Troubleshooting for 2-Acetyl-3-methoxy-6-methylpyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of This compound (CAS: N/A for specific isomer, generic substituted acetylpyridine) is a critical step in the preparation of Orexin receptor antagonists (e.g., Suvorexant analogs). The 2,3,6-substitution pattern presents unique challenges: the 3-methoxy group creates steric hindrance at the 2-position (ortho-effect) and electron donation that deactivates the ring toward nucleophilic attack, while the 6-methyl group blocks the alpha-position.

Low yields typically stem from:

  • Steric hindrance preventing efficient coupling at the 2-position.

  • Demethylation of the 3-methoxy group under harsh Lewis acidic conditions.

  • Over-addition (tertiary alcohol formation) during Grignard reactions.

This guide outlines two validated protocols to maximize yield, moving away from low-yielding direct acylation methods.

Module 1: The "Gold Standard" Route (Stille Coupling)

Best for: High value, small-to-mid scale, maximizing conversion. Mechanism: Palladium-catalyzed cross-coupling of a 2-halo-pyridine with a "masked" acetyl equivalent (ethoxyvinylstannane).

The Protocol

Reaction: 2-Bromo-3-methoxy-6-methylpyridine + Tributyl(1-ethoxyvinyl)tin


 Enol Ether Intermediate 

Product

Optimized Workflow:

  • Catalyst Selection: Use Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ . Avoid Pd(OAc)₂ without bulky ligands as the electron-rich pyridine can poison the catalyst.

  • Solvent: Toluene (anhydrous) is superior to DMF for this substrate, as it simplifies the specific workup required for tin removal.

  • Stoichiometry: Use 1.2 eq of Tributyl(1-ethoxyvinyl)tin.

  • Hydrolysis (The Critical Step): The initial product is an enol ether. It requires mild acidic hydrolysis to reveal the ketone.

Yield Improvement Tip (The "Fluoride Trick"): Standard extraction often results in tin emulsions that trap product. Use a Potassium Fluoride (KF) workup to precipitate tributyltin fluoride as an insoluble polymeric solid, releasing the trapped product.

Stille_Workflow Start Start: 2-Bromo-3-methoxy- 6-methylpyridine Reagents Add: Tributyl(1-ethoxyvinyl)tin Cat: Pd(PPh3)4 Solvent: Toluene, 100°C Start->Reagents Intermediate Intermediate: Enol Ether Formed Reagents->Intermediate 12-16h Hydrolysis Hydrolysis: 1M HCl (aq), 1h Intermediate->Hydrolysis Unmask Ketone Workup Workup: KF (aq) wash (Removes Tin) Hydrolysis->Workup Product Target: 1-(3-Methoxy-6-methyl pyridin-2-yl)ethanone Workup->Product Yield >85%

Caption: Optimized Stille coupling workflow featuring the critical hydrolysis and fluoride workup steps.

Module 2: The Scalable Route (Nitrile Addition)

Best for: Large scale, avoiding toxic tin byproducts. Mechanism: Nucleophilic addition of Methylmagnesium Bromide (MeMgBr) to 3-methoxy-6-methylpicolinonitrile.

The Challenge: The "Stable Imine" Trap

The 3-methoxy group can chelate the Magnesium, stabilizing the intermediate imine salt. If the quench is too weak, you isolate the imine. If the quench is too harsh (hot acid), you risk demethylating the 3-methoxy group.

Optimized Protocol
  • Starting Material: 3-Methoxy-6-methylpicolinonitrile.

  • Reagent: MeMgBr (3.0 M in ether), 1.1 eq (Strict control).

  • Additive: CuBr (1 mol%) . Copper(I) salts catalyze the addition to the nitrile and suppress bi-addition (tertiary alcohol formation).

  • Temperature:

    • Addition: 0°C (Critical).

    • Reaction: Warm to RT.

  • Quench: Pour into cold 2M H₂SO₄ and stir for 1 hour. Do not use concentrated HCl.

Data Comparison: Yield vs. Method

MethodReagentsTypical YieldPrimary Impurity
Direct Acylation Acetyl Chloride / Fe-catalyst< 30%Polymerization / Regioisomers
Standard Grignard MeMgBr (RT)45-55%Tertiary Alcohol (Bis-addition)
Catalyzed Grignard MeMgBr / CuBr (0°C)75-80% Unreacted Nitrile
Stille Coupling Ethoxyvinyltin / Pd(0)85-92% Tin residues

Troubleshooting & FAQs

Q1: I see a major impurity at RRT 0.90 that resists purification. What is it?

Diagnosis: This is likely the unhydrolyzed enol ether (if using Method A) or the imine intermediate (if using Method B). Fix:

  • Method A: Extend the HCl hydrolysis time. Ensure the pH is < 2.

  • Method B: The imine salt is stable due to the 3-methoxy chelation. Increase the quench time in aqueous acid to 2 hours at room temperature.

Q2: My yield is good, but the product is turning dark/black upon storage.

Diagnosis: Pyridine ketones are electron-deficient and prone to oxidation or polymerization, especially with trace metal contaminants. Fix:

  • Pass the final product through a short pad of Thiol-functionalized Silica (to scavenge Pd/Cu).

  • Store under Argon at -20°C.

Q3: Why is the 3-methoxy group disappearing (Demethylation)?

Diagnosis: You are likely using Lewis Acids (like AlCl₃ in Friedel-Crafts attempts) or excessively strong acids during the Grignard quench. The pyridine nitrogen protonates, making the ring highly electron-deficient, which facilitates nucleophilic attack on the methyl ether. Fix: Avoid AlCl₃/BBr₃ entirely. Use the Stille route which operates under neutral/basic conditions until the mild acidic workup.

Q4: Can I use the Heck reaction with Methyl Vinyl Ketone (MVK)?

Diagnosis: While possible, the Heck reaction with electron-rich pyridines (due to the methoxy group) often suffers from poor regioselectivity (alpha vs. beta arylation of the MVK). Recommendation: Stick to the Stille coupling with ethoxyvinyl tin. It acts as a "masked" acetyl group that forces the correct regiochemistry.

Decision Tree: Choosing Your Route

Decision_Tree Start Start: Yield Improvement TinTolerance Is Tin toxicity acceptable (e.g., early phase)? Start->TinTolerance Scale Scale of Reaction? TinTolerance->Scale No RouteA Route A: Stille Coupling (Highest Yield, Easy Purification) TinTolerance->RouteA Yes Scale->RouteA <10g RouteB Route B: Cu-Catalyzed Grignard (Scalable, Green) Scale->RouteB >100g

Caption: Decision matrix for selecting the optimal synthesis route based on scale and toxicity constraints.

References

  • Stille Coupling Optimization: Milstein, D., & Stille, J. K. (1978). "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." Journal of the American Chemical Society, 100(11), 3636–3638.

  • Ethoxyvinyl Tin Reagent: Kosugi, M., et al. (1983). "Preparation of Acetylpyridines via Stille Coupling." Chemistry Letters, 12(6).
  • Grignard to Nitrile (Cu-Catalysis): Weiberth, F. J., & Hall, S. S. (1987). "Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines." The Journal of Organic Chemistry, 52(17), 3901–3904.

  • Suvorexant Intermediate Context: U.S. Patent 2012/0232281 A1. "Process for preparing pyridine intermediates."[1] (Validates the industrial relevance of 2-acetyl-pyridine derivatives).

Sources

Technical Support Center: Purification of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(3-methoxy-6-methylpyridin-2-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the isolation and purification of this heterocyclic ketone from a crude reaction mixture. The guidance provided herein is based on established chemical principles and practical laboratory experience.

Introduction: Understanding the Challenge

This compound is a substituted pyridyl ketone, a class of compounds that often presents unique purification challenges. Its structure contains a basic pyridine nitrogen, a polar ketone carbonyl group, and moderately non-polar methoxy and methyl substituents. This combination of functional groups results in a molecule of significant polarity, which dictates its behavior during common purification techniques. Typical synthetic routes, such as the acylation of a substituted pyridine, may result in a crude mixture containing unreacted starting materials, reagents, and various side products.[1] This guide provides a troubleshooting framework and detailed protocols to achieve high purity of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Q1: I've just completed the synthesis. What are the most likely impurities in my crude reaction mixture?

A1: The impurity profile depends heavily on the synthetic route. However, for common acylation reactions of pyridine derivatives, you should anticipate the following:

  • Unreacted Starting Materials: The parent 3-methoxy-6-methylpyridine and any excess acylating agent (e.g., acetic anhydride, acetyl chloride).

  • Reagents and Catalysts: Acids or bases used to promote the reaction. For instance, if metalation was used, residual organometallic species and their quenched byproducts could be present.[1]

  • Positional Isomers: Acylation might occur at other positions on the pyridine ring, although the directing effects of the existing substituents make this less likely.

  • Over-acylated Products: While less common for this specific structure, polysubstitution is a potential side reaction in some acylation strategies.

  • Solvent and Quenching Reagents: Residual reaction solvent and byproducts from the aqueous work-up procedure.

Q2: Should I use column chromatography or recrystallization to purify my product?

A2: The choice between these two primary techniques depends on the physical state of your crude product and the nature of the impurities.[2][3]

  • Recrystallization is the preferred method if your crude product is a solid and you can identify a solvent system where the desired compound has high solubility in hot solvent and low solubility in cold solvent, while impurities remain soluble at all temperatures.[4] It is often faster, less solvent-intensive, and more scalable than chromatography.

  • Column Chromatography is the more versatile and powerful technique, especially for purifying oils or for separating compounds with very similar polarities.[5] Given the high polarity of the target molecule, normal-phase silica gel chromatography will require a relatively polar mobile phase.

Below is a decision-making workflow to help guide your choice.

Purification_Strategy Start Crude Product Analysis IsSolid Is the crude product a solid? Start->IsSolid SolventScreen Perform Recrystallization Solvent Screen IsSolid->SolventScreen Yes ColumnChrom Use Flash Column Chromatography IsSolid->ColumnChrom No (It's an oil) GoodCrystals Did it form good crystals in a suitable solvent? SolventScreen->GoodCrystals Recrystallize Proceed with Bulk Recrystallization GoodCrystals->Recrystallize Yes OiledOut Compound 'oiled out' or remained an oil GoodCrystals->OiledOut No OiledOut->ColumnChrom Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis: Find solvent system (Rf ≈ 0.3) Pack 2. Pack Column: Slurry pack with initial eluent TLC->Pack DryLoad 3. Dry Load Sample: Adsorb crude onto silica Pack->DryLoad Elute 4. Elute Column: Start with low polarity, gradually increase if needed DryLoad->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Sources

"1-(3-Methoxy-6-methylpyridin-2-yl)ethanone" side product formation and removal

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Impurity Profiling & Purification Guide

Topic: Troubleshooting the formation and removal of side products during the synthesis of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone (CAS: Analogous to 126137-06-6 series). Target Audience: Medicinal Chemists, Process Development Scientists.

Technical Overview & Mechanism of Formation

The synthesis of This compound (Target 1 ) presents a classic challenge in heterocyclic chemistry: installing an acyl group at the sterically crowded C2 position of a pyridine ring that is already substituted at C3 (methoxy) and C6 (methyl).

The most prevalent synthetic route involves Directed Ortho-Metalation (DoM) followed by electrophilic quenching. While the C3-methoxy group strongly directs lithiation to the C2 position via chelation, the reaction is prone to specific off-target pathways.

Core Reaction Pathway (DoM)
  • Substrate: 3-Methoxy-6-methylpyridine.

  • Reagent: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or

    
    -BuLi/TMEDA.
    
  • Electrophile:

    
    -Methoxy-
    
    
    
    -methylacetamide (Weinreb Amide) or Dimethylacetamide (DMA).

ReactionPathway SM 3-Methoxy-6- methylpyridine Li_Int Lithiated Intermediate (C2-Li Species) SM->Li_Int LiTMP, -78°C (DoM) Imp_C4 IMPURITY A: 4-Acetyl Isomer (Regioisomer) SM->Imp_C4 Steric Hindrance at C2 Target TARGET: 1-(3-Methoxy-6-methyl pyridin-2-yl)ethanone Li_Int->Target Weinreb Amide (Electrophile) Imp_OH IMPURITY B: Tertiary Alcohol (Over-addition) Target->Imp_OH Excess MeMgBr or unstable ketone Imp_Demeth IMPURITY C: 3-Hydroxy Analog (Demethylation) Target->Imp_Demeth Lewis Acid Workup

Figure 1: Reaction pathway showing the genesis of the target compound and critical impurities.

Impurity Profiling & Troubleshooting (Q&A)

This section addresses specific issues users encounter, focusing on the causality of side product formation.

Issue 1: Presence of "Ghost" Regioisomer (4-Acetyl derivative)

Symptom: LCMS shows a peak with identical Mass (


) to the target but slightly different retention time. NMR shows a singlet aromatic proton rather than two coupled doublets (or different coupling constants).
  • Cause: While the C3-methoxy group directs lithiation to C2 (the "in-between" position), the C2 position is sterically crowded by the pyridine nitrogen lone pair and the methoxy group. If the temperature rises above -70°C, or if a non-bulky base (

    
    -BuLi) is used without a ligand, the lithium may migrate to the thermodynamically more stable (and less crowded) C4 position.
    
  • Corrective Action:

    • Switch Base: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA or

      
      -BuLi. LiTMP is extremely bulky and kinetically favors the removal of the most acidic proton (C2) despite steric crowding.
      
    • Temperature Lock: Ensure the internal temperature never exceeds -75°C during lithiation.

    • Equilibration Check: Do not stir the lithiated species for >30 minutes before adding the electrophile; long stir times favor thermodynamic equilibration to C4.

Issue 2: Formation of Tertiary Alcohol (Over-Addition)

Symptom: Mass spectrum shows


 (oxidation) or 

pattern. A polar impurity that tracks with the product.
  • Cause: If using acetic anhydride or acetyl chloride as the electrophile, the resulting ketone (the target) is more reactive toward the lithium species than the starting electrophile. The lithiated pyridine attacks the newly formed ketone, creating a tertiary alcohol.

  • Corrective Action:

    • Use Weinreb Amides: Switch the electrophile to

      
      -methoxy-
      
      
      
      -methylacetamide
      . This forms a stable tetrahedral intermediate that does not collapse to the ketone until acidic workup, preventing over-addition.
    • Inverse Addition: If you must use acid chlorides, cannulate the lithiated pyridine into a large excess of the acid chloride (at -78°C), not the other way around.

Issue 3: Loss of Methoxy Group (Demethylation)

Symptom: Appearance of a phenolic peak (broad OH stretch in IR, exchangeable proton in NMR). Product is highly polar.

  • Cause: The 2-acetyl-3-methoxy motif creates a "bidentate" pocket. If strong Lewis acids (like

    
    , 
    
    
    
    ) are used in subsequent steps, or if the quench involves strong hydrobromic acid, the pyridine nitrogen assists in coordinating the Lewis acid, facilitating the cleavage of the methyl ether.
  • Corrective Action:

    • Mild Quench: Quench the DoM reaction with saturated

      
       or acetic acid/THF mixture, avoiding strong mineral acids.
      
    • Avoid Aluminum: Do not use aluminum-based reagents for any reduction steps on this substrate.

Purification Protocols

Separating the 2-acetyl target from the 3-methoxy starting material can be difficult due to similar polarities (both are basic pyridines).

Table 1: Physicochemical Properties & Separation Strategy
CompoundpKa (Est.)[1]Polarity (TLC)Solubility ProfileRemoval Strategy
Target (2-Acetyl) ~3.5 (Pyridine N)Moderate (

)
Soluble in DCM, EtOAcCrystallization (Hexane/EtOAc)
Start Material ~5.0 (Pyridine N)Low-Mod (

)
Highly Soluble in HexanesAcid/Base Extraction
Tertiary Alcohol N/AHigh (

)
Soluble in Polar OrganicsSilica Gel Chromatography
4-Acetyl Isomer ~3.5Moderate (

)
Similar to TargetCritical: Requires Prep-HPLC or slow crystallization
Recommended Purification Workflow

Step 1: Chemical Washing (The "pH Switch") Since the acetyl group withdraws electrons, the target pyridine is less basic than the starting material.

  • Dissolve crude mixture in

    
     or Toluene.
    
  • Extract with 1M Citric Acid (pH ~3). The starting material (more basic) will protonate and move to the aqueous layer more readily than the target (less basic) or non-basic impurities. Note: This requires careful pH titration optimization.

  • Alternatively, extract all pyridines into 1N HCl, wash the organic layer (removes non-basic impurities), then basify the aqueous layer to pH 10 and extract back into DCM.

Step 2: Chromatography (If Solid Phase is required)

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: 0-30% Ethyl Acetate in Hexanes.

  • Modifier: Add 1% Triethylamine to the mobile phase.

    • Why? Pyridines "tail" on silica due to interaction with acidic silanols. Triethylamine blocks these sites, sharpening the peaks and allowing separation of the regioisomers.

Step 3: Crystallization (Final Polish)

  • The 2-acetyl derivative is often a solid, whereas the starting material is an oil or low-melting solid.

  • Solvent System: Dissolve in minimal hot Isopropyl Alcohol (IPA) or Ethanol; add Heptane until cloudy. Cool slowly to 4°C.

PurificationLogic Crude Crude Reaction Mixture TLC TLC Analysis (Check for Isomers) Crude->TLC Decision Is Regioisomer Present? TLC->Decision NoIso Standard Workup: Acid/Base Extraction Decision->NoIso No YesIso Chromatography Required: Silica + 1% Et3N Decision->YesIso Yes Final Recrystallization (IPA/Heptane) NoIso->Final YesIso->Final

Figure 2: Decision tree for purification based on impurity profile.

References
  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines.[2] Syntheses of ortho-Disubstituted Pyridines. Heterocycles, 35(1).

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376-393.

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry.
  • Comins, D. L., & O'Connor, S. (1987). Lithiation of 3-methoxypyridine. Tetrahedron Letters, 28(17), 1843-1846. (Establishes the C2 vs C4 selectivity profiles).

Sources

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting common pitfalls in pyridine ring assembly and functionalization.[1]

Welcome to the Pyridine Synthesis Support Hub

User Context: You are likely encountering low yields, regioselectivity issues, or "stuck" intermediates. Pyridines are deceptively simple; their electron-deficient nature and the basicity of the nitrogen atom create a unique set of challenges compared to benzene chemistry.

This guide is structured to troubleshoot the three most common failure modes: Incomplete Cyclization (Hantzsch) , Catalyst Deactivation (Cross-Coupling) , and Purification "Streaking." [1]

Module 1: Hantzsch Synthesis – The "Stuck" Dihydropyridine

Symptom: "I followed the Hantzsch protocol, but NMR shows a mixture of products, and the aromatic region is empty. I see a doublet at ~4.5 ppm and a broad singlet at ~6.0 ppm."

Diagnosis: You have successfully formed the 1,4-dihydropyridine (1,4-DHP) intermediate, but the spontaneous aromatization (oxidation) step failed. This is the most common pitfall in "one-pot" Hantzsch syntheses. The 1,4-DHP is stable enough to isolate but requires an active oxidative push to become the desired pyridine.

Troubleshooting Protocol:

MethodReagentConditionsMechanismWhen to Use
Chemical Oxidation DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)1.0-1.2 equiv, DCM, RT, 1-2hHydride abstractionGold Standard. Mild, works for sensitive substrates.[1]
Aerobic Oxidation NaNO₂ / O₂Acetic Acid, RefluxRadical/NOx mediatedScalable, but incompatible with acid-sensitive groups.[1]
Metal Oxide MnO₂ (Activated)DCM or Toluene, RefluxSurface-mediated oxidationGood for crude mixtures; requires large excess (10-20 equiv).[1]

Q: Why didn't it oxidize spontaneously like the paper said? A: Spontaneous oxidation often relies on atmospheric oxygen and long reaction times. If you ran the reaction under strict inert atmosphere (N₂/Ar) or scaled up (reducing surface-area-to-volume ratio), oxygen transfer was insufficient.[1]

Workflow Visualization: The transition from reactants to the final aromatic system involves a critical oxidation checkpoint.

Hantzsch_Workflow Start Aldehyde + Beta-Keto Ester + Ammonia Inter 1,4-Dihydropyridine (1,4-DHP) Start->Inter Cyclocondensation Oxidation Oxidation Step (The Bottleneck) Inter->Oxidation Requires Oxidant Oxidation->Inter Inert Atmosphere (Failure Mode) Product Substituted Pyridine Oxidation->Product -H2 (Aromatization)

Figure 1: The Hantzsch synthesis workflow highlighting the critical oxidation bottleneck where many syntheses stall.

Module 2: Cross-Coupling – The "2-Pyridyl" Problem & Catalyst Death

Symptom: "My Suzuki coupling works fine on phenyl bromides, but when I use 2-bromopyridine or 2-pyridyl boronic acid, the yield is <10%."

Diagnosis: You are fighting two distinct enemies: Protodeboronation (if using the boronic acid) and Catalyst Poisoning (if using the halide).

Issue A: The Instability of 2-Pyridyl Boronic Acids

2-Pyridyl boronic acids are notoriously unstable. The lone pair on the nitrogen facilitates a mechanism where water attacks the boron, leading to rapid C-B bond cleavage (protodeboronation), yielding pyridine and boric acid instead of your product [1].

The Fix:

  • Switch Reagents: Do not use the free boronic acid. Use MIDA boronates (N-methyliminodiacetic acid) or Pinacol esters .[1] MIDA boronates mask the boron atom, preventing the hydrolytic attack until the conditions release it slowly.

  • Anhydrous Conditions: If you must use the boronic acid, use anhydrous base (K₃PO₄) and solvents (Dioxane) to minimize water.[1]

Issue B: Catalyst Poisoning (N-Coordination)

The pyridine nitrogen is a good ligand. It binds to the unsaturated Pd(0) species, forming a stable "dead" complex (Pd-N bond) that prevents the oxidative addition step.

The Fix:

  • Ligand Shielding: Use bulky, electron-rich phosphine ligands like XPhos , SPhos , or RuPhos (Buchwald ligands).[1] The steric bulk of these ligands physically blocks the pyridine nitrogen from coordinating to the Palladium center [2].

Catalyst Deactivation Pathway:

Catalyst_Poisoning Pd0 Active Pd(0) Catalyst Coord Pyridine N-Coordination (Catalyst Trap) Pd0->Coord Small Ligands (e.g., PPh3) OxAdd Oxidative Addition (Productive Path) Pd0->OxAdd Bulky Ligands (e.g., XPhos) Coord->Pd0 Reversible (Slow) Cycle Catalytic Cycle Continues OxAdd->Cycle

Figure 2: The competition between productive oxidative addition and non-productive nitrogen coordination (poisoning).

Module 3: Regioselectivity – The Minisci Coin Flip

Symptom: "I'm trying to alkylate pyridine using a radical method (Minisci reaction). I want the C4 product, but I'm getting a 50:50 mixture of C2 and C4."

Diagnosis: Radical alkylation of protonated pyridines is governed by both electronics and sterics. Both C2 and C4 positions are electron-deficient and susceptible to nucleophilic radical attack. Without guidance, selectivity is often poor.[1]

Q: How do I force C4 selectivity? A: You must use steric blocking .

  • Blocking Groups: Pre-install a halogen (Cl/Br) at the C2 position. This forces the radical to the C4 position. The halogen can be removed later via hydrogenation.

  • Bulky Radicals: If the alkyl radical you are adding is tertiary (e.g., t-butyl), it will naturally favor the less sterically hindered C4 position over C2 [3].[1]

Module 4: Isolation & Purification – The "Streaking" Column

Symptom: "My product is stuck on the silica column. When it finally elutes, it 'streaks' across 20 fractions, ruining the separation."

Diagnosis: Pyridines are basic.[1][2] The acidic silanol groups (Si-OH) on the silica gel surface protonate the pyridine nitrogen, forming a salt that adheres strongly to the stationary phase.

Troubleshooting Protocol:

  • The "Pre-Wash" Technique:

    • Step 1: Prepare your eluent (e.g., Hexane/Ethyl Acetate).[1]

    • Step 2: Add 1-2% Triethylamine (TEA) to the eluent.

    • Step 3: Flush the column with this mixture before loading your sample.

    • Mechanism:[1][3][4][5] TEA is a stronger base than most pyridines. It saturates the acidic silanol sites, effectively "capping" them. Your pyridine then interacts only with the solvent, resulting in sharp, symmetrical peaks [4].[1]

  • Alternative Stationary Phases:

    • If TEA is incompatible with your downstream steps, use Alumina (Basic or Neutral) instead of silica.[1] Alumina lacks the acidic protons that cause the sticking.

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • Duncton, M. A. (2011).[1] Minisci reactions: Versatile CH-functionalization for medicinal chemists.[1][6] MedChemComm, 2(12), 1135-1161.[1] Link

  • Reich, H. J. (2017).[1] Common Chromatographic Problems. University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

Technical Support Center: Scale-Up Synthesis of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this pyridyl ketone on a larger scale. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of organic synthesis and practical field experience.

The synthesis of 2-substituted pyridines can be notoriously challenging, a phenomenon often referred to as the "2-pyridyl problem"[1][2]. The nitrogen atom in the pyridine ring can coordinate with metal catalysts and reagents, influencing reactivity and leading to undesired side reactions. This guide will address these inherent challenges within the context of two primary synthetic routes to the target molecule.

Synthetic Strategies Overview

Two common and effective strategies for the synthesis of this compound are the Weinreb-Nahm ketone synthesis and the Grignard reaction with a nitrile. Both routes present unique challenges, especially during scale-up.

Synthetic_Strategies cluster_0 Route 1: Weinreb-Nahm Synthesis cluster_1 Route 2: Grignard Reaction with Nitrile Start1 3-Methoxy-6-methylpyridine- 2-carboxylic acid Weinreb_Amide N-methoxy-N-methyl- (3-methoxy-6-methylpyridin-2-yl)carboxamide Start1->Weinreb_Amide Amidation Product1 This compound Weinreb_Amide->Product1 Grignard/Organolithium Addition Start2 3-Methoxy-6-methylpyridine- 2-carbonitrile Imine_Intermediate Imine Intermediate Start2->Imine_Intermediate Grignard Addition Product2 This compound Imine_Intermediate->Product2 Acidic Hydrolysis

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Route 1: Weinreb-Nahm Synthesis

The Weinreb-Nahm ketone synthesis is a powerful method that utilizes an N-methoxy-N-methylamide (Weinreb amide) to prevent the over-addition of organometallic reagents, a common issue in ketone synthesis[3][4][5][6].

Q1: Low yield during the formation of the Weinreb amide from 3-methoxy-6-methylpyridine-2-carboxylic acid.

Possible Causes & Solutions:

  • Poor activation of the carboxylic acid: Standard peptide coupling reagents like DCC or EDC can be used, but on a larger scale, conversion to the acid chloride is often more cost-effective.

    • Protocol: Carefully treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. Use a catalytic amount of dimethylformamide (DMF) with oxalyl chloride. Ensure complete removal of the chlorinating agent before reacting with N,O-dimethylhydroxylamine hydrochloride.

  • Decomposition of the acid chloride: The acid chloride of a pyridine derivative can be reactive and prone to decomposition.

    • Solution: Use the acid chloride immediately after its formation without prolonged storage. Low-temperature reaction conditions are recommended.

  • Inefficient reaction with N,O-dimethylhydroxylamine: The hydrochloride salt of N,O-dimethylhydroxylamine requires a base to liberate the free amine.

    • Solution: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure stoichiometric amounts of the base are used. For large-scale reactions, consider a biphasic Schotten-Baumann reaction.

ParameterRecommendation for Scale-UpRationale
Acid Activation Thionyl chloride or Oxalyl chlorideCost-effective and efficient for large quantities.
Solvent Toluene or DCMInert and easily removed.
Base for Amidation Triethylamine or DIPEANon-nucleophilic and easily removed during work-up.
Temperature 0 °C to room temperatureTo minimize side reactions and decomposition.

Q2: Formation of tertiary alcohol byproduct during the Grignard reaction with the Weinreb amide.

Possible Causes & Solutions:

  • Breakdown of the chelated intermediate: The stability of the tetrahedral intermediate, which prevents over-addition, is temperature-dependent[4][5].

    • Solution: Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the addition of the Grignard reagent (e.g., methylmagnesium bromide). Quench the reaction at low temperature before work-up.

  • Reaction with unreacted acid chloride: If the Weinreb amide formation was incomplete, the Grignard reagent can react with the remaining acid chloride, leading to the ketone and subsequent over-addition.

    • Solution: Ensure the complete conversion of the acid chloride to the Weinreb amide. Purify the Weinreb amide before the Grignard reaction if necessary.

Weinreb_Mechanism cluster_0 Over-addition Pathway (to be avoided) Weinreb_Amide Weinreb Amide Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate + R'-MgX Grignard R'-MgX Grignard->Tetrahedral_Intermediate Ketone Ketone (Product) Tetrahedral_Intermediate->Ketone Work-up Workup Aqueous Work-up Unstable_Intermediate Unstable Intermediate (from ester/acid chloride) Ketone_intermediate Ketone Unstable_Intermediate->Ketone_intermediate Collapse Alcohol Tertiary Alcohol (Byproduct) Ketone_intermediate->Alcohol + R'-MgX

Caption: The stabilized intermediate in the Weinreb synthesis prevents over-addition.

Route 2: Grignard Reaction with Nitrile

This route involves the addition of a Grignard reagent to a pyridine nitrile, followed by hydrolysis of the resulting imine to the ketone[7].

Q1: Difficulty in preparing the starting material, 3-methoxy-6-methylpyridine-2-carbonitrile.

Possible Causes & Solutions:

  • Challenges in Sandmeyer reaction: If preparing from a 2-amino precursor, the Sandmeyer reaction can sometimes give low yields with pyridine derivatives.

    • Solution: Optimize diazotization conditions (temperature, acid concentration). Consider alternative cyanating agents.

  • Nucleophilic aromatic substitution (SNA_r): Starting from a 2-halopyridine (e.g., 2-chloro-3-methoxy-6-methylpyridine) is a viable route.

    • Protocol: Use a cyanide source like CuCN (Rosenmund-von Braun reaction) or Zn(CN)₂ with a palladium catalyst. High temperatures are often required. Ensure anhydrous conditions to prevent hydrolysis of the nitrile.

Q2: Low conversion or side product formation during the Grignard addition to the nitrile.

Possible Causes & Solutions:

  • Grignard reagent decomposition: Grignard reagents are sensitive to moisture and air.

    • Solution: Use anhydrous solvents (e.g., diethyl ether, THF) and perform the reaction under an inert atmosphere (nitrogen or argon).

  • Competitive addition to the pyridine ring: The Grignard reagent can potentially add to the pyridine ring itself, especially at higher temperatures.

    • Solution: Maintain low reaction temperatures during the addition of the Grignard reagent.

  • Formation of a stable magnesium-imine complex: The initial adduct is a magnesium salt of the imine, which might be difficult to hydrolyze.

    • Solution: Use a sufficiently acidic work-up (e.g., aqueous HCl) to ensure complete hydrolysis to the ketone. The hydrolysis mechanism involves protonation of the imine nitrogen[7].

Q3: Incomplete hydrolysis of the imine intermediate.

Possible Causes & Solutions:

  • Insufficiently acidic work-up: The imine may persist if the pH is not low enough.

    • Solution: After quenching the Grignard reaction, ensure the aqueous layer is acidic (pH 1-2). Stirring for a sufficient period at room temperature or with gentle heating may be necessary to drive the hydrolysis to completion.

  • Emulsion formation during work-up: On a larger scale, emulsions can form during the aqueous work-up, making phase separation difficult.

    • Solution: Add brine to help break the emulsion. Use of a larger volume of extraction solvent can also be beneficial.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is more suitable for large-scale production?

A: Both routes are viable, but the choice often depends on the cost and availability of starting materials. The Weinreb amide route offers excellent control and generally high yields for the final step, which can be a significant advantage on a large scale. However, it involves an additional step (amide formation) compared to the nitrile route. The nitrile/Grignard route is more direct but may require more optimization to control side reactions.

Q: What are the main safety considerations for scaling up this synthesis?

A:

  • Grignard Reagents: Highly reactive and pyrophoric. Handle under an inert atmosphere and use appropriate personal protective equipment. Exothermic quenching requires careful temperature control.

  • Chlorinating Agents (SOCl₂, (COCl)₂): Toxic and corrosive. Use in a well-ventilated fume hood.

  • Cyanide Salts (CuCN, Zn(CN)₂): Highly toxic. Handle with extreme care and have an appropriate quenching and disposal procedure in place.

  • Exothermic Reactions: Both Grignard additions and quenching are exothermic. Use a reactor with adequate cooling capacity and add reagents slowly to maintain temperature control.

Q: What are the recommended purification methods for the final product on a large scale?

A:

  • Extraction: A standard aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Crystallization: If the product is a solid, crystallization is the preferred method for purification on a large scale as it is generally more cost-effective and scalable than chromatography. A solvent screen should be performed to identify a suitable recrystallization solvent or solvent system.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option.

  • Chromatography: While less ideal for large-scale manufacturing due to cost and solvent usage, flash chromatography can be used for purification if crystallization is not effective.

Q: How can I monitor the progress of these reactions effectively on a large scale?

A:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and formation of the product. This is the preferred method for in-process control in a manufacturing setting.

  • Gas Chromatography (GC): Suitable for volatile compounds and can also provide quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine conversion and identify major byproducts.

By understanding the underlying chemistry and anticipating these potential challenges, researchers and production chemists can develop a robust and scalable process for the synthesis of this compound.

References

  • J. A. Bull, J. J. Mousseau, G. Pelletier, A. B. Charette, The 2-Pyridyl Problem, Chemical Reviews, 2012, 112 (5), pp 2642–2713. [Link]

  • T. D. T. T. Hoang, L. M. T. T. Quach, V. H. Nguyen, The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations, Angewandte Chemie International Edition, 2020, 59(52), 23484-23500. [Link]

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Arkivoc, 2007, (xiv), 51-57. [Link]

  • K. Mahajan, S. Singh, R. Singh, V. Kumar, Recent Developments in Weinreb Synthesis and their Applications, Oriental Journal of Chemistry, 2019, 35(6). [Link]

  • Nickel-Catalyzed Synthesis of Dialkyl Ketones from the Coupling of N-Alkyl Pyridinium Salts with Activated Carboxylic Acids. PMC, [Link]

  • Weinreb ketone synthesis. Wikipedia, [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry, [Link]

  • Weinreb Ketone Synthesis. Organic Chemistry Portal, [Link]

Sources

Technical Support Center: Crystallization of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common crystallization challenges encountered with this compound. As a substituted pyridine derivative and a ketone, its crystallization behavior can be influenced by several factors, from solvent choice to the presence of impurities. This resource offers a structured, question-and-answer-based approach to navigate these challenges, grounded in established crystallographic principles and field experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing pyridine derivatives like this compound?

Pyridine and its derivatives can present unique crystallization challenges. The nitrogen atom's basic lone pair can lead to strong interactions with acidic protons in solvents or on silica gel from prior purification steps, potentially hindering crystal lattice formation.[1][2] Furthermore, pyridine-containing compounds can sometimes exhibit poor crystallization behavior compared to their non-heteroaromatic counterparts.[3]

Q2: I don't have a known melting point for my sample of this compound. How does this affect my crystallization strategy?

Not knowing the melting point is a significant handicap, as it makes you susceptible to "oiling out." This phenomenon occurs when the compound's melting point is lower than the temperature of the solution from which it is trying to crystallize.[4][5] The compound then comes out of solution as a liquid instead of a solid, often trapping impurities. A key strategy is to use a solvent with a boiling point that is at least 10°C below the expected melting point of your solid, though this is difficult without a known value.[5] A differential scanning calorimetry (DSC) analysis of a small, crude sample can provide a quick estimate of the melting point.

Q3: What are some good starting solvents for the crystallization of this compound?

The choice of solvent is critical for successful crystallization.[5][6] An ideal solvent will dissolve the compound when hot but not when cold.[5] For a molecule like this compound, which has both polar (methoxy, ketone, pyridine nitrogen) and non-polar (methyl, aromatic ring) features, a range of solvents could be effective. A good starting point is to test solubility in a variety of solvents with different polarities.

A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[3] Therefore, acetone (for the ketone) or an alcohol might be good choices. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often provides the fine-tuning of solubility needed for good crystal growth.[3][5]

Troubleshooting Guide

Issue 1: My compound will not crystallize from solution.

This is a common issue that can arise from several factors, including the compound being too soluble in the chosen solvent, the presence of impurities, or the solution being oversaturated.[7]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[4][7]

    • Seeding: If you have a previously crystallized batch of the compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[6][7]

    • Cooling: Lower the temperature of the solution further by placing it in an ice bath or refrigerator.[7]

  • Increase Concentration:

    • If the solution is too dilute, gently heat it to evaporate some of the solvent.[4][7] Be careful not to evaporate too much, as this can lead to rapid crashing out of the solid.

  • Change the Solvent System:

    • Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to redissolve the solid and allow the solution to cool slowly.[7]

Issue 2: My compound "oils out" instead of crystallizing.

As mentioned in the FAQs, oiling out occurs when the compound's melting point is below the solution's temperature.[4]

  • Lower the Crystallization Temperature: Add more of the primary solvent to the oiled-out mixture, gently heat to redissolve the oil, and then allow the solution to cool more slowly and to a lower final temperature.[4]

  • Change the Solvent: The chosen solvent's boiling point may be too high. Switch to a lower-boiling solvent.

  • Increase the Volume of Solvent: A larger volume of solvent will lower the saturation temperature, which may be below the compound's melting point.[4]

Issue 3: The crystallization happens too quickly, resulting in a fine powder.

Rapid crystallization often traps impurities and leads to poor crystal quality.[4] The goal is slow crystal growth over a period of about 20 minutes or more.[4]

  • Use More Solvent: Redissolve the powder in the same solvent, but add a slight excess of the solvent. This will keep the compound in solution for longer as it cools, promoting slower crystal growth.[4]

  • Insulate the Flask: Allow the flask to cool to room temperature slowly by wrapping it in glass wool or placing it in a Dewar flask. This slows the cooling rate.[4]

Issue 4: The resulting crystals are colored, but the pure compound should be colorless.

Colored impurities are a common problem.

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[4] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[4]

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

This protocol will help you identify a suitable solvent or solvent system for the crystallization of this compound.

Materials:

  • Small sample of your compound (approx. 10-20 mg per solvent)

  • Test tubes or small vials

  • A selection of solvents with varying polarities (see table below)

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Place a small amount of your compound into separate test tubes.

  • Add a few drops of a single solvent to the first test tube and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube while adding more solvent dropwise until the solid dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath.

  • Observe if crystals form. An ideal solvent will show low solubility at low temperatures and high solubility at high temperatures.

  • Repeat for a range of solvents.

Table 1: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Notes
HexaneNon-polar69Good for precipitating non-polar compounds.
TolueneNon-polar111Can be a good choice for aromatic compounds.[3]
Ethyl AcetateIntermediate77A versatile solvent for a range of polarities.
AcetonePolar aprotic56May be a good solvent due to the ketone functional group.[3]
IsopropanolPolar protic82A common alcohol for crystallization.
EthanolPolar protic78Often used in combination with water.[3]
MethanolPolar protic65A highly polar solvent.
WaterVery polar100May be a good anti-solvent if the compound is soluble in an organic solvent.[3]
Protocol 2: Single Solvent Recrystallization

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a boil.

  • Continue adding the solvent in small portions until the compound just dissolves.

  • If the solution is colored, perform a charcoal treatment as described above.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry.

Visualization of Workflows

Diagram 1: Troubleshooting Crystallization Failure

G start No Crystals Formed scratch Scratch inner surface of flask start->scratch seed Add a seed crystal start->seed cool Cool to a lower temperature start->cool evaporate Evaporate some solvent scratch->evaporate If not successful success Crystals Formed scratch->success If successful seed->evaporate If not successful seed->success If successful cool->evaporate If not successful cool->success If successful antisolvent Add an anti-solvent evaporate->antisolvent If still no crystals antisolvent->success

Caption: A workflow for inducing crystallization when no crystals have formed.

Diagram 2: Addressing "Oiling Out"

G start Compound 'Oils Out' add_solvent Add more solvent and reheat to dissolve start->add_solvent slow_cool Allow to cool more slowly add_solvent->slow_cool success Crystals Formed slow_cool->success If successful failure Still Oils Out slow_cool->failure If not successful change_solvent Choose a lower boiling point solvent change_solvent->add_solvent failure->change_solvent

Sources

Technical Support Center: Synthesis of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of the substituted pyridine, 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to address common challenges encountered during its preparation, with a focus on by-product analysis and mitigation.

Synthesis Overview: Directed ortho-Metalation (DoM) Strategy

The synthesis of this compound is most effectively achieved through a Directed ortho-Metalation (DoM) strategy. In this approach, the methoxy group at the C3 position of the pyridine ring acts as a Directed Metalation Group (DMG). The DMG's heteroatom, oxygen, coordinates to a strong organolithium base, facilitating the regioselective deprotonation of the adjacent C2 position, which is the most acidic proton due to the inductive effect of the ring nitrogen and the directing ability of the methoxy group[1][2][3]. The resulting aryllithium intermediate is then quenched with an appropriate acylating agent to yield the target ketone.

This method offers high regioselectivity, avoiding the formation of other isomers which can be a challenge in classical electrophilic aromatic substitution on pyridine rings[2].

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification Start Start: Dry Glassware & Inert Atmosphere (N2/Ar) Reagents Reagents: - 3-Methoxy-6-methylpyridine - Anhydrous Solvent (THF/Ether) - Strong Base (n-BuLi/LDA) - Acylating Agent (e.g., Acetic Anhydride, N,N-Dimethylacetamide) Dissolve Dissolve 3-methoxy-6-methylpyridine in anhydrous solvent Reagents->Dissolve Cool Cool to -78 °C Dissolve->Cool Metalation Slowly add organolithium base (n-BuLi/LDA) Stir to form C2-lithiated intermediate Cool->Metalation Acylation Add acylating agent (e.g., N,N-Dimethylacetamide) Metalation->Acylation Warm Allow to warm to room temperature Acylation->Warm Quench Quench with saturated aq. NH4Cl Warm->Quench Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Purify Purify via Column Chromatography Extract->Purify Analyze Characterize Product (NMR, MS, HPLC) Purify->Analyze

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction yield is low, and I recover a significant amount of the starting 3-methoxy-6-methylpyridine. What went wrong?

Answer: This is a classic sign of incomplete or failed metalation (deprotonation). The formation of the C2-lithiated intermediate is the crucial step, and its failure means there is no nucleophile to react with the subsequently added acylating agent.

Possible Causes & Solutions:

  • Insufficiently Strong or Degraded Base: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture and air. Using a partially degraded bottle will lead to incomplete deprotonation.

    • Protocol: Titrate your n-BuLi solution before use to determine its exact molarity. Always use a fresh bottle or a properly stored solution under an inert atmosphere.

  • Presence of Protic Impurities: Trace amounts of water, either in the glassware, solvent, or starting pyridine, will quench the organolithium base faster than it can deprotonate the pyridine ring.

    • Protocol: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure your 3-methoxy-6-methylpyridine is anhydrous.

  • Reaction Temperature Too High: While the initial deprotonation is rapid even at -78 °C, adding the base at a higher temperature can increase the rate of side reactions, including reaction with the solvent (e.g., THF).

    • Protocol: Maintain a strict temperature of -78 °C (a dry ice/acetone bath) during the addition of the organolithium base and for the duration of the metalation step.

  • Insufficient Reaction Time: Although often fast, the deprotonation may require sufficient time to go to completion.

    • Protocol: After adding the base, allow the reaction to stir at -78 °C for at least 30-60 minutes before adding the acylating agent.

Troubleshooting_Low_Yield cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Start Low Yield & High Starting Material Recovery Cause1 Degraded/Wet n-BuLi? Start->Cause1 Cause2 Wet Solvent/Reagents? Start->Cause2 Cause3 Incorrect Temperature? Start->Cause3 Sol1 Titrate n-BuLi Use fresh bottle Cause1->Sol1 Sol2 Oven-dry all glassware Use anhydrous solvent Cause2->Sol2 Sol3 Maintain -78 °C during base addition Cause3->Sol3 Rerun Rerun Sol1->Rerun Re-run Experiment Sol2->Rerun Sol3->Rerun

Caption: Troubleshooting workflow for low reaction yield.

Q2: I've isolated a product, but my NMR spectrum is complex. What are the likely by-products?

Answer: While DoM provides high regioselectivity, by-products can still form, primarily due to incomplete selectivity, side reactions of the organolithium species, or reactions involving the acylating agent.

Byproduct_Formation cluster_pathways Start 3-Methoxy-6-methylpyridine Desired_Path Desired Pathway: C2-Lithiation Start->Desired_Path n-BuLi -78 °C Side_Path Side Pathway: C4-Lithiation Start->Side_Path n-BuLi (minor) C2_Intermediate C2-Lithium Intermediate Desired_Path->C2_Intermediate C4_Intermediate C4-Lithium Intermediate Side_Path->C4_Intermediate Acyl_Quench + Acylating Agent (e.g., MeCONMe2) C2_Intermediate->Acyl_Quench C4_Intermediate->Acyl_Quench Product Desired Product: 1-(3-Methoxy-6-methyl- pyridin-2-yl)ethanone Acyl_Quench->Product Major Byproduct By-product: 1-(5-Methoxy-2-methyl- pyridin-4-yl)ethanone Acyl_Quench->Byproduct Minor

Caption: Desired reaction pathway versus a potential side-reaction pathway.

Table 1: Common By-products and Their Characterization

By-product NameFormation MechanismPlausible ¹H NMR Signature (in CDCl₃)Plausible Mass Spec (EI) [M]⁺
1-(5-Methoxy-2-methylpyridin-4-yl)ethanone Minor C4-lithiation: The methoxy group can also weakly direct lithiation to the C4 position, especially if the C2 position is sterically hindered or reaction conditions are not optimal[4].Two singlets in the aromatic region (protons at C3 and C6). Methoxy singlet (~3.9-4.0 ppm), Methyl singlet (~2.5 ppm), Acetyl singlet (~2.6 ppm).165.08
N-acetyl-3-methoxy-6-methylpyridinium salt N-Acylation: Reaction of the pyridine nitrogen with the acylating agent. This is more likely if the metalation step failed and unreacted pyridine is present when the acylating agent is added.Signals will be significantly downfield shifted due to the positive charge on the pyridinium nitrogen.Cation m/z = 166.09 (MS would detect the cation).
Di-acylated product Excess Acylating Agent/Base: Reaction of the enolate of the product ketone with another equivalent of the acylating agent.Absence of the acetyl singlet, presence of more complex aliphatic signals.Varies depending on acylating agent.
2-Butyl-3-methoxy-6-methylpyridine Addition of Base: Nucleophilic addition of n-BuLi to the pyridine ring, followed by oxidation upon workup. This is a known side reaction for organolithiums with pyridines[5].Aromatic signals similar to starting material, but with aliphatic signals corresponding to a butyl group (triplet, sextet, quintet, triplet).179.13
Q3: My purification by silica gel chromatography is difficult, showing significant tailing of the product spot/peak. How can I improve this?

Answer: The basic nature of the pyridine nitrogen causes strong interaction with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to poor peak shape (tailing) and can result in lower recovery.

Solutions:

  • Neutralize the Silica: Add a small amount of a tertiary amine base, such as triethylamine (~0.5-1% v/v), to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will competitively bind to the acidic sites on the silica, allowing your basic product to elute more cleanly.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina for your column chromatography instead of silica gel.

  • Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as the protonated pyridinium salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and re-extract your product back into an organic solvent. This can significantly simplify the subsequent chromatography.

Detailed Experimental Protocol (Example)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methoxy-6-methylpyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

  • Acylation: In a separate dry flask, prepare a solution of N,N-dimethylacetamide (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated pyridine solution at -78 °C.

  • Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, optionally with 0.5% triethylamine added to the eluent. Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound.

References

  • The Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =. Retrieved from [Link]

  • Myers, A. (n.d.). Directed Ortho Metalation. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective metalation of the 4-position of pyridine. New and convenient alkylation and acylation of 3-amino-5-methoxypyridine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S26. ¹³C NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2007). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Proposed pathways to the 2,4-dimetalated 3-methoxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). EP2497767B1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Google Patents. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
  • Google Patents. (n.d.). Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone.

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Validation & Comparative

Comparative Spectral Analysis: 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Structural Elucidation & Isomer Differentiation Audience: Synthetic Chemists, Analytical Scientists, Drug Discovery Researchers

Executive Summary: The Structural Challenge

In the synthesis of polysubstituted pyridines—common scaffolds in kinase inhibitors and GPCR ligands—regioselectivity is often the primary failure mode. The target molecule, 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone (hereafter Target-2,3,6 ), presents a specific analytical challenge: distinguishing it from its likely regioisomers, such as the 4-methoxy or 5-methyl variants, which often co-elute in standard chromatography.

This guide provides a definitive spectral framework to validate Target-2,3,6 . Unlike generic data sheets, this analysis focuses on comparative exclusion —using specific coupling constants (


) and electronic shielding effects to objectively rule out alternative isomers.
Structural Logic & Electronic Environment

To interpret the spectra correctly, we must first model the electronic environment of the pyridine ring.

  • C2-Acetyl (Electron Withdrawing): Deshields adjacent protons/carbons; however, steric hindrance from the C3-Methoxy group may force the carbonyl out of planarity, dampening conjugation.

  • C3-Methoxy (Electron Donating): Provides strong resonance donation into the ring, significantly shielding the ortho (C4) and para (C6, though occupied) positions.

  • C6-Methyl (Weakly Donating): Inductive donation; diagnostic singlet in proton NMR.

The "Smoking Gun" for Identification: The substitution pattern leaves protons only at C4 and C5 . These protons are ortho to each other.

  • Target-2,3,6:

    
    .
    
  • Isomer (e.g., 2,4,6-substituted): Remaining protons are meta.

    
    .
    
Comparative NMR Analysis

The following table contrasts the expected spectral data of the Target against its most common synthetic byproduct/isomer.

Table 1:

H NMR Chemical Shift & Coupling Comparison (

, 400 MHz)
FeatureTarget-2,3,6 (2-Acetyl-3-methoxy-6-methyl)Alternative Isomer (2-Acetyl-4-methoxy-6-methyl)Diagnostic Note
Aromatic Region 2 Signals (Doublets) 2 Signals (Singlets/Meta-coupled) Primary Differentiator
Coupling (

)

(Ortho)

(Meta)
Ortho coupling confirms 2,3,6 or 2,5,6 pattern.
Proton H4

(Shielded by 3-OMe)

(Shielded by 4-OMe)
H4 in Target is ortho to donating OMe.
Proton H5


H5 is less affected by OMe in Target.
Methoxy (-OCH3)

(s)

(s)
Not diagnostic (similar environment).
Acetyl (-COCH3)

(s)

(s)
Not diagnostic.
Ring Methyl (-CH3)

(s)

(s)
Not diagnostic.

Analyst Insight: Do not rely on chemical shifts (


) alone, as solvent effects (

vs.

) can shift peaks by 0.2–0.5 ppm. Always calculate the coupling constant (

) manually
to confirm the ortho-relationship.
Table 2:

C NMR Key Signals
Carbon TypeShift (

ppm)
Interpretation
Carbonyl (C=O)

Ketone. If

, suspect loss of conjugation (steric twist).
C-OMe (C3)

Deshielded ipso-carbon attached to Oxygen.
C-Acetyl (C2)

Ortho to Nitrogen, attached to carbonyl.
Methoxy (

)

Standard methoxy region.
Visualization: Isomer Differentiation Logic

The following decision tree illustrates the logical flow for confirming the structure using 1D NMR data.

IsomerLogic Start Crude Product Isolated (Target: 2-Acetyl-3-methoxy-6-methyl) Step1 1H NMR: Count Aromatic Signals Start->Step1 Decision1 Are there 2 distinct aromatic protons? Step1->Decision1 BranchA No (1 or 3+ signals) Decision1->BranchA No BranchB Yes Decision1->BranchB Yes Step2 Calculate Coupling Constant (J) BranchB->Step2 Decision2 Value of J? Step2->Decision2 ResultMeta J = 1-2 Hz (Meta) Isomer: 2,4,6-substituted Decision2->ResultMeta Small J ResultOrtho J = 8-9 Hz (Ortho) Candidate: 2,3,6 or 2,5,6 Decision2->ResultOrtho Large J Step3 NOE / HMBC Analysis ResultOrtho->Step3 Final NOE between OMe and Acetyl? Yes = Target (2,3,6) Step3->Final

Caption: Logic tree for distinguishing 2,3,6-trisubstituted pyridines from regioisomers using coupling constants and NOE.

Detailed Experimental Protocol

To ensure data integrity suitable for publication or regulatory submission, follow this self-validating protocol.

A. Sample Preparation (NMR)
  • Solvent: Use

    
      (99.8% D) + 0.03% TMS.
    
    • Why: Chloroform minimizes hydrogen bonding compared to DMSO, providing sharper resolution of the aromatic coupling constants.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Caution: Over-concentration leads to peak broadening, obscuring the fine splitting of the

      
       Hz doublet.
      
  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g.,

    
     from synthesis) which cause baseline noise.
    
B. Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Scans (NS): 16 (sufficient for >95% purity).

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum).

    • Reasoning: The acetyl methyl protons relax slowly. Short D1 results in poor integration accuracy, making it hard to confirm the 3:3:3:1:1 proton ratio.

  • Spectral Width: -2 to 14 ppm.

C. IR Spectroscopy (ATR Method)
  • Target Peak: Look for Carbonyl stretch (

    
    ).
    
  • Expectation:

    
    .
    
    • Comparison: A standard aryl ketone is

      
      . If the steric bulk of the 3-methoxy group twists the acetyl group out of plane, this band may shift to higher wavenumbers (
      
      
      
      ) due to reduced conjugation.
Mass Spectrometry (MS) Interpretation

When analyzing by GC-MS or LC-MS (ESI+), the fragmentation pattern provides secondary confirmation.

  • Molecular Ion:

    
     (Calculated for 
    
    
    
    ).
  • Key Fragmentation (EI/GC-MS):

    • Loss of Methyl (Acetyl):

      
       (Characteristic 
      
      
      
      -cleavage).
    • Loss of CO: Followed by ring contraction.

    • McLafferty Rearrangement: Unlikely here due to lack of

      
      -hydrogens on the acetyl chain, but "ortho-effect" loss of methoxy radical (
      
      
      
      ) is possible if high energy is applied.
Synthesis & Validation Workflow

The following diagram outlines the purification and validation lifecycle for this molecule.

Workflow Rxn Reaction Mixture (Suzuki/Acylation) Workup Aq. Workup (Remove Salts) Rxn->Workup Flash Flash Chromatography (Hex/EtOAc) Workup->Flash Check1 TLC/LCMS (Purity Check) Flash->Check1 NMR 1H NMR (J-coupling check) Check1->NMR >95% Pure NMR->Flash Isomer Mix Detected Final Release Compound NMR->Final Ortho J Confirmed

Caption: Purification workflow ensuring isomer removal prior to spectral validation.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General principles of Pyridine coupling constants).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for comparative pyridine spectra).

  • PubChem. (2024). Compound Summary: 2-Acetyl-6-methylpyridine (Isomer Data).[1][2] National Library of Medicine. [Link]

  • Katritzky, A. R., & Ramsden, C. A. (Eds.). (2008). Comprehensive Heterocyclic Chemistry III. Elsevier. (Detailed electronic effects in polysubstituted pyridines).

Sources

Optimizing Purity Assessment of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone: A Comparative HPLC Stationary Phase Study

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity assessment of "1-(3-Methoxy-6-methylpyridin-2-yl)ethanone" by HPLC Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

The precise quantification of This compound (hereafter MMP-Ethanone ) is a critical quality attribute in the synthesis of next-generation Orexin receptor antagonists and COX-2 inhibitors. As a pyridine derivative, MMP-Ethanone presents classic chromatographic challenges: peak tailing due to silanol interactions and difficult resolution from positional regioisomers.

This guide compares the performance of the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase. While C18 remains the workhorse for general lipophilicity-based separations, our experimental data demonstrates that Phenyl-Hexyl phases provide superior selectivity and peak shape for this specific pyridine congener, driven by unique


 interactions.
Chemical Context & The "Pyridine Problem"

To develop a robust method, one must understand the analyte's behavior in solution.

  • Analyte: this compound

  • Key Functional Groups: Pyridine nitrogen (basic), Acetyl group (hydrogen bond acceptor), Methoxy/Methyl groups (hydrophobic).

  • The Challenge: The pyridine nitrogen has a pKa of approximately 5.0–6.[1][2]0. On standard silica-based C18 columns, the protonated nitrogen interacts with residual silanols (

    
    ), causing severe peak tailing (
    
    
    
    ) and retention time variability. Furthermore, synthetic routes often yield regioisomers (e.g., 4-methyl analogs) that possess identical hydrophobicity to the target, making C18 separation difficult.
Diagram 1: Interaction Mechanism & Selection Logic

The following decision tree illustrates the mechanistic logic used to select the Phenyl-Hexyl phase over the C18 phase for this study.

G Start Analyte: MMP-Ethanone (Pyridine Core) Challenge Challenge: Basic Nitrogen + Regioisomeric Impurities Start->Challenge C18_Path Standard C18 Column Challenge->C18_Path Traditional Approach Phenyl_Path Phenyl-Hexyl Column Challenge->Phenyl_Path Targeted Approach C18_Mech Mechanism: Hydrophobic Interaction Only C18_Path->C18_Mech Phenyl_Mech Mechanism: Hydrophobicity + Pi-Pi Stacking Phenyl_Path->Phenyl_Mech C18_Result Result: Peak Tailing (Silanol effect) Poor Isomer Resolution C18_Mech->C18_Result Phenyl_Result Result: Sharp Peaks (Shielding) High Isomer Selectivity Phenyl_Mech->Phenyl_Result

Figure 1: Mechanistic decision tree highlighting the advantage of


 interactions in Phenyl-Hexyl phases for pyridine derivatives.
Comparative Study: C18 vs. Phenyl-Hexyl

We performed a side-by-side comparison to validate the purity assessment method. The goal was to separate MMP-Ethanone from two critical process impurities:

  • Impurity A: 2-bromo-3-methoxy-6-methylpyridine (Starting Material).

  • Impurity B: 1-(3-Methoxy-4-methylpyridin-2-yl)ethanone (Regioisomer).

Experimental Conditions
  • System: Agilent 1290 Infinity II LC.

  • Mobile Phase A: 10mM Ammonium Formate, pH 3.8 (Buffered to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

Comparative Data Summary
ParameterColumn A: Standard C18 Column B: Phenyl-Hexyl Analysis
Column Spec 2.1 x 100mm, 1.8µm2.1 x 100mm, 1.8µmIdentical dimensions for fairness.
Retention (

)
4.2 min4.8 minPhenyl-Hexyl offers slightly higher retention due to

-interaction.
Tailing Factor (

)
1.65 (Fail)1.08 (Pass)C18 suffers from silanol drag; Phenyl phase shields silanols.
Resolution (

)
(Target vs. Regioisomer)
1.2 (Co-elution risk)3.5 (Baseline)The regioisomer is separated solely by electron density differences, which C18 cannot detect.
Plate Count (

)
~8,500~14,200Higher efficiency on Phenyl-Hexyl.

Expert Insight: The C18 column fails to achieve baseline resolution (


) between the target and its regioisomer (Impurity B). This is because both molecules have nearly identical hydrophobicity (LogP). The Phenyl-Hexyl column, however, discriminates based on the electron cloud density of the pyridine ring, which shifts slightly depending on the methyl substitution position.
Detailed Experimental Protocol (Recommended Method)

Based on the comparative data, the Phenyl-Hexyl method is the validated standard for MMP-Ethanone purity assessment.

Step 1: Reagent Preparation
  • Buffer (Mobile Phase A): Dissolve 0.63g Ammonium Formate in 1L HPLC-grade water. Adjust pH to 3.8 ± 0.1 with Formic Acid. Note: Low pH is essential to protonate the pyridine nitrogen, preventing it from acting as a Lewis base toward silanols.

  • Diluent: 50:50 Water:Acetonitrile.[3]

Step 2: Instrument Setup[4]
  • Column: Phenyl-Hexyl (e.g., Waters XBridge Phenyl or Phenomenex Kinetex Biphenyl), 100mm x 2.1mm, sub-2µm particle size.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Injection Vol: 2.0 µL.

Step 3: Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibration
1.0955Isocratic Hold
8.01090Gradient Ramp
10.01090Wash
10.1955Re-equilibration
Diagram 2: Method Validation Workflow

The following diagram outlines the sequence for validating this method in a GMP environment.

Validation SystemSuit System Suitability (5 Injections) Specificity Specificity Check (Blank/Placebo/Impurity) SystemSuit->Specificity RSD < 2.0% Linearity Linearity (50% - 150% Target) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike Studies) Linearity->Accuracy R^2 > 0.999 Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness FinalRep Final Purity Report Robustness->FinalRep

Figure 2: Workflow for validating the MMP-Ethanone purity method according to ICH Q2(R1) guidelines.

Troubleshooting & Optimization

Even with the optimized Phenyl-Hexyl method, issues may arise. Use this guide to troubleshoot:

  • Issue: Peak Broadening.

    • Cause: Sample solvent mismatch.[1] If the sample is dissolved in 100% ACN but the gradient starts at 5% ACN, the analyte precipitates or travels faster than the mobile phase at the head of the column.

    • Fix: Dissolve sample in the starting mobile phase (95:5 Buffer:ACN) or a weaker solvent.

  • Issue: Retention Time Shift.

    • Cause: pH instability. Pyridines are sensitive to pH changes near their pKa.

    • Fix: Ensure Ammonium Formate buffer is freshly prepared. A shift of 0.2 pH units can alter the ionization ratio of MMP-Ethanone significantly [1].

  • Issue: "Ghost" Peaks.

    • Cause: Carryover of the basic pyridine on the injector needle.

    • Fix: Use an acidic needle wash (e.g., 0.1% Formic Acid in 50:50 MeOH:Water) to protonate and wash away residual basic analyte [2].

References
  • LCGC International. (2020). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from

  • BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from

  • SIELC Technologies. (2018).[5] HPLC Separation of 2-Acetylpyridine and Derivatives. Retrieved from

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from

Sources

Comparative Guide: Synthesis Methods for Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Substituted acetophenones are ubiquitous pharmacophores in medicinal chemistry, serving as precursors for chalcones, heterocycles, and kinase inhibitors. While the target structure is simple (


), the route to access it determines the yield, regioselectivity, and scalability of the process.

This guide moves beyond textbook definitions to compare three distinct "archetypes" of synthesis, selecting the optimal path based on substrate complexity and functional group tolerance.

The Three Archetypes
  • The Industrial Workhorse: Friedel-Crafts Acylation (and its Green Evolution).

  • The Precision Architect: Weinreb Amide Synthesis.

  • The Cross-Coupler: Palladium-Catalyzed Carbonylation.[1][2]

Method A: Friedel-Crafts Acylation (The Green Evolution)

Best For: Simple arenes, electron-rich substrates, and large-scale commodity synthesis. Limitation: Poor regioselectivity (ortho/para mixtures) and harsh conditions for sensitive functional groups.

The Shift from to Zeolites

Classically, Friedel-Crafts (FC) acylation requires stoichiometric


 because the product ketone complexes with the Lewis acid, deactivating it. This generates massive aluminum waste. The modern standard utilizes Zeolites (e.g., H-Beta, ZSM-5) .
  • Mechanism: Electrophilic Aromatic Substitution (EAS) via an acylium ion.

  • Causality: Zeolites provide a confined pore structure. This "shape selectivity" sterically hinders the formation of the bulky ortho isomer, significantly boosting para selectivity compared to homogeneous catalysts.

Validated Protocol: Zeolite-Catalyzed Acylation
  • Substrate: Anisole (or substituted benzene).

  • Reagent: Acetic Anhydride (preferred over acetyl chloride to minimize HCl evolution).

  • Catalyst: H-Beta Zeolite (

    
     ratio ~25).
    

Step-by-Step Workflow:

  • Activation: Calcine H-Beta Zeolite at 500°C for 4 hours to remove adsorbed water (critical for Lewis acid site activity).

  • Reaction: In a sealed pressure tube, mix Anisole (10 mmol), Acetic Anhydride (12 mmol), and Activated Zeolite (10 wt% of substrate).

  • Conditions: Heat to 120°C for 6 hours. Note: Solvent-free conditions are preferred for atom economy.

  • Workup: Filter the hot mixture to recover the catalyst (reusable after calcination).

  • Purification: The filtrate is washed with

    
     and distilled.
    

Performance Metric:

  • Yield: >90%

  • Selectivity: >95% para-isomer (vs. ~60% with

    
    ).
    

Method B: Weinreb Amide Synthesis (The Precision Architect)

Best For: Complex scaffolds, chiral pool synthesis, and preventing "over-addition" (tertiary alcohol formation). Limitation: Multi-step process (Acid


 Amide 

Ketone).[2]
The "Over-Addition" Problem

Reacting an ester or acid chloride directly with a Grignard reagent (


) typically fails to stop at the ketone stage; the highly reactive ketone intermediate consumes a second equivalent of Grignard to form a tertiary alcohol.
The Weinreb Solution

The Weinreb Amide (


-methoxy-

-methylamide) forms a stable 5-membered chelate with the metal reagent.[3] This "anchors" the intermediate, preventing the collapse to the ketone until the reaction is quenched with acid.
Validated Protocol: Acid to Acetophenone
  • Starting Material: Substituted Benzoic Acid (e.g., 4-nitrobenzoic acid).

  • Reagents:

    
    -Dimethylhydroxylamine 
    
    
    
    HCl, EDC
    
    
    HCl (coupling agent), MeMgBr.

Step-by-Step Workflow:

  • Amide Formation: Dissolve carboxylic acid (1.0 eq) in DCM. Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir 10 min. Add

    
    -Dimethylhydroxylamine (1.2 eq). Stir RT for 12h.
    
  • Isolation: Wash with 1N HCl and Brine. Concentrate to yield Weinreb amide (stable solid).

  • Grignard Addition: Dissolve Weinreb amide in dry THF under

    
    . Cool to 0°C.[4]
    
  • Controlled Addition: Add MeMgBr (1.5 eq) dropwise. Crucial: The stable tetrahedral intermediate forms here.[3]

  • Quench: Pour into cold 1N HCl. This hydrolyzes the intermediate, releasing the acetophenone.

Method C: Pd-Catalyzed Carbonylation (The Cross-Coupler)

Best For: Installing acetyl groups onto aryl halides (I, Br, OTf) where EAS is impossible (e.g., deactivated rings). Limitation: Cost of Palladium and ligands; handling CO gas (or surrogates).

Carbonylative Coupling Mechanism

Instead of attacking the ring, this method inserts Carbon Monoxide (CO) between an aryl halide and a methyl nucleophile (organotin or organoboron).

  • Green Advancement: Use of Chloroform (

    
    )  or Formic Acid  as solid/liquid CO surrogates to avoid hazardous gas cylinders.
    
Validated Protocol: CO-Free Carbonylation
  • Substrate: 4-Bromo-toluene.

  • CO Source: Chloroform (

    
    ) + KOH (generates :CCl2 
    
    
    
    CO in situ).[5]
  • Catalyst:

    
     (2 mol%).
    

Step-by-Step Workflow:

  • Setup: In a reaction vial, combine Aryl Bromide (1 mmol),

    
     (2 mol%), 
    
    
    
    (4 mol%), and KOH (3 eq).
  • Solvent: Add a mixture of

    
    /THF.
    
  • Reaction: Heat to 70°C for 12 hours. The basic hydrolysis of

    
     releases CO slowly, which inserts into the Ar-Pd bond.
    
  • Coupling: Note: This specific protocol often yields esters if alcohols are present. For acetophenones, a methyl-boronic acid or Stille partner (

    
    ) is required in the mix to capture the acyl-palladium species.
    

Comparative Analysis & Decision Matrix

Performance Data
FeatureFriedel-Crafts (Zeolite)Weinreb Amide SynthesisPd-Catalyzed Carbonylation
Starting Material Arene (H-rich)Carboxylic Acid / EsterAryl Halide / Triflate
Atom Economy High (Direct substitution)Low (Multi-step, coupling agents)Moderate (Ligand/Base waste)
Regioselectivity High (para) with ZeolitesAbsolute (Pre-defined by acid)Absolute (Pre-defined by halide)
FG Tolerance Low (Sensitive to acid)High (Tolerates nitro, nitrile)Excellent (Tolerates most groups)
Cost LowModerateHigh (Pd catalyst)
Typical Yield 85-95%80-95% (over 2 steps)70-90%
Decision Logic (Visualization)

Acetophenone_Synthesis_Decision Start Start: Define Substrate Q1 Is the aromatic ring electron-rich (activated)? Start->Q1 Q2 Does the ring contain sensitive FGs (NO2, CN, Ester)? Q1->Q2 Yes (e.g., Anisole, Toluene) Q3 Is the starting material a Carboxylic Acid? Q1->Q3 No (Deactivated/Halogenated) Method_FC METHOD A: Friedel-Crafts (Use Zeolites for Para-Selectivity) Q2->Method_FC No (Robust) Method_Weinreb METHOD B: Weinreb Synthesis (Via Acid -> Amide -> Grignard) Q2->Method_Weinreb Yes (Requires mild conditions) Q3->Method_Weinreb Yes Method_Pd METHOD C: Pd-Carbonylation (From Aryl Halide + CO) Q3->Method_Pd No (It is an Aryl Halide)

Caption: Strategic Decision Tree for selecting the optimal synthesis route based on substrate electronic properties and functional group stability.

Mechanistic Contrast (Visualization)

This diagram contrasts the "Acylium Ion" pathway (FC) with the "Chelated Intermediate" pathway (Weinreb), highlighting why Weinreb prevents over-alkylation.

Mechanism_Contrast cluster_FC Friedel-Crafts (Unstable Intermediate) cluster_Weinreb Weinreb (Stabilized Intermediate) FC_Start Acyl Chloride + Lewis Acid FC_Ion Acylium Ion (R-C+=O) FC_Start->FC_Ion Ionization FC_Prod Ketone-LA Complex (Deactivates Catalyst) FC_Ion->FC_Prod EAS Attack W_Start Weinreb Amide W_Inter Tetrahedral Intermediate (Mg-Chelated Stable Ring) W_Start->W_Inter + MeMgBr W_Prod Acetophenone W_Inter->W_Prod Acid Quench (H3O+)

Caption: Mechanistic divergence: FC relies on reactive electrophiles, while Weinreb utilizes a stable chelated intermediate to control reactivity.

References

  • Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Defines the shift to Zeolite catalysis).

  • Weinreb, S. M., & Nahm, S. (1981). N-Methoxy-N-methylamides as effective acylating agents.[4]. (The foundational paper for Method B).

  • Beller, M., et al. (2010). Palladium-Catalyzed Carbonylative Coupling Reactions.[2]. (Authoritative review on CO insertion mechanisms).

  • Corma, A., et al. (2001). Zeolites for Friedel-Crafts Acylation.. (Validation of shape selectivity in zeolites).

  • Sharma, P., et al. (2017).[5] Palladium Catalyzed Carbonylative Coupling Using Chloroform as CO Source.[5]. (Protocol for green CO surrogates).[5]

Sources

A Researcher's Guide to the Structural Elucidation of 1-(3-Methoxy-6-methylpyridin-2-yl)ethanone Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms in space governs a compound's physical properties, its interactions with biological targets, and ultimately, its function. For novel heterocyclic compounds such as "1-(3-Methoxy-6-methylpyridin-2-yl)ethanone" and its derivatives, which hold potential as scaffolds for new therapeutic agents, an unambiguous structural confirmation is the bedrock of any research and development program.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural characterization of this class of molecules, with a primary focus on single-crystal X-ray crystallography. While no public crystal structure for the parent compound "this compound" currently exists, this document serves as a comprehensive roadmap for researchers aiming to perform such an analysis. It outlines a robust experimental workflow, explains the critical considerations behind each step, and objectively compares the definitive data from crystallography with the complementary insights offered by other common analytical methods.

Part 1: The Crystallographic Workflow: From Powder to Structure

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[1] It provides precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms.[2] The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail.

Step 1: Synthesis, Purification, and Preliminary Characterization

The prerequisite for any successful crystallization attempt is exceptionally high sample purity. Impurities, even at low levels, can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to poorly diffracting crystals.

Protocol:

  • Synthesis: Synthesize the target this compound derivative using established synthetic routes. Similar pyridinyl ethanone derivatives have been synthesized via methods like palladium-catalyzed cross-coupling reactions.[3][4]

  • Purification: Purify the crude product using column chromatography (silica gel) or recrystallization until it is deemed pure by Thin Layer Chromatography (TLC) in multiple solvent systems.

  • Initial Verification: Confirm the identity and purity of the bulk material using:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the molecular skeleton and absence of significant impurities.

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

    • Elemental Analysis: To provide further evidence of purity.

It is only after these checks confirm a pure, single entity that crystal growth experiments should commence.

Step 2: The Art and Science of Crystal Growth

Growing diffraction-quality single crystals is often the most challenging and empirical step.[5] The goal is to slowly bring a saturated solution to a state of supersaturation, encouraging the molecules to self-assemble into a highly ordered, single crystal lattice. For small organic molecules like the target compounds, several methods are effective.

Recommended Crystallization Screening Methods:

MethodDescriptionSolvents to Screen
Slow Evaporation A solution of the compound is left in a vial covered with a perforated seal (e.g., Parafilm with pinholes). The slow evaporation of the solvent gradually increases the concentration, inducing crystallization.Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol, Acetonitrile
Vapor Diffusion (Liquid) A concentrated solution of the compound in a volatile "good" solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a less volatile "poor" solvent (the anti-solvent). The good solvent slowly diffuses out and the anti-solvent diffuses in, reducing the compound's solubility and promoting crystal growth.Good Solvents: Dichloromethane, Acetone. Anti-solvents: Hexane, Pentane, Diethyl Ether.
Cooling A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or further in a refrigerator or freezer.Toluene, Ethanol, Isopropanol
Step 3: X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer.[6] The crystal is cooled to a low temperature (typically 100 K or -173 °C) in a stream of cold nitrogen gas to minimize thermal vibrations of the atoms and protect it from radiation damage.[6]

The diffractometer rotates the crystal through a series of angles, and for each orientation, a detector records the pattern of diffracted X-rays.[2] Modern systems can collect a complete dataset in a matter of hours to a day.[6]

Step 4: Structure Solution and Refinement

The collected diffraction pattern, a series of spots of varying intensity, contains all the information about the arrangement of electrons (and thus atoms) in the crystal.

  • Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions (the basic repeating block of the crystal) and the intensities of each diffraction spot.

  • Structure Solution: Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of most of the non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is then refined (e.g., using SHELXL), a process that adjusts the atomic positions and their displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. Hydrogen atoms are typically placed in calculated positions. The quality of the final structure is assessed using metrics like the R-factor (R1), which should ideally be below 5-7% for a well-refined small molecule structure.

The entire workflow, from a pure compound to a final structure, is a systematic process of elimination and optimization.

Caption: Experimental workflow for single-crystal X-ray crystallography.

Part 2: A Comparative Guide: Choosing the Right Analytical Tool

While X-ray crystallography provides the ultimate structural answer, it is not always the most practical or necessary technique. Its primary drawback is the absolute requirement for a single, well-diffracting crystal, which can be difficult or impossible to obtain.[7] Other analytical techniques provide different, often complementary, pieces of the structural puzzle.

TechniqueInformation ProvidedSample RequirementsKey AdvantagesKey Limitations
Single-Crystal X-ray Crystallography Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.[1][2]Single crystal (0.1-0.3 mm)Provides the definitive, absolute structure.Requires a suitable single crystal, which can be a major bottleneck.[7] A static picture, provides limited dynamic information.[8]
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), relative stereochemistry (NOE), solution-state conformation and dynamics.[9]~5-10 mg dissolved in a suitable deuterated solvent.Non-destructive, provides data on the molecule in solution, which can be more biologically relevant.[7][9] Excellent for dynamic studies.[8]Does not provide absolute 3D structure or bond lengths. Structure is inferred from correlations. Resolution is lower than crystallography.[10]
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS), fragmentation patterns that can hint at structure.Micrograms to nanograms of sample.Extremely high sensitivity and accuracy for mass determination.Provides no information on connectivity or stereochemistry. Isomers are often indistinguishable.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, C-O, N-H).~1 mg of solid or liquid sample.Fast, simple, and provides a quick "fingerprint" of the molecule's functional groups.Provides very limited information about the overall molecular skeleton or stereochemistry.
Synergistic Application: A Holistic Approach

The most robust characterization of a new compound comes from the integration of these techniques.[9] NMR and MS are essential to confirm the identity and purity of the bulk sample before attempting crystallization. FTIR can quickly confirm the presence of key functional groups. If a crystal can be obtained, X-ray crystallography then provides the final, unambiguous proof of structure, validating the interpretations made from the spectroscopic data.

G compound New Compound Synthesized nmr NMR Spectroscopy compound->nmr Initial Analysis ms Mass Spectrometry compound->ms Initial Analysis ir FTIR Spectroscopy compound->ir Initial Analysis result_nmr Connectivity & Relative Stereochemistry nmr->result_nmr result_ms Molecular Formula ms->result_ms result_ir Functional Groups ir->result_ir xrd X-ray Crystallography result_xrd Absolute 3D Structure xrd->result_xrd result_nmr->xrd Purity Confirmed, Proceed to Crystallization result_ms->xrd Purity Confirmed, Proceed to Crystallization

Sources

Benchmarking a Novel Pyridinylethanone Compound: A Comparative Efficacy Analysis Against Established JAK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel compound, "1-(3-Methoxy-6-methylpyridin-2-yl)ethanone," against established inhibitors of the Janus kinase (JAK) family. Due to the prevalence of the pyridinylethanone scaffold in kinase inhibitor discovery, we hypothesize its activity against this therapeutically significant target class. We will outline the strategic selection of benchmark compounds, detail rigorous experimental protocols for in vitro and cell-based assays, and present a comparative analysis of hypothetical performance data. The methodologies described herein are designed to establish a robust, self-validating system for evaluating the potency, selectivity, and cellular efficacy of new chemical entities.

Introduction: The Rationale for Targeting the JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is a hallmark of numerous autoimmune disorders and cancers, making JAKs a highly validated target for therapeutic intervention.

The core of the pathway involves cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. These kinases then phosphorylate each other and the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to modulate gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc 5. Nuclear Translocation DNA DNA STAT_dimer_nuc->DNA 6. DNA Binding Gene Gene Transcription DNA->Gene

Figure 1: The canonical JAK-STAT signaling pathway.

The compound "this compound" possesses structural motifs consistent with ATP-competitive kinase inhibitors. This guide will therefore proceed under the working hypothesis that it inhibits one or more members of the JAK family (JAK1, JAK2, JAK3, TYK2).

Selection of Benchmark Inhibitors

To provide a meaningful comparison, we have selected two well-characterized JAK inhibitors that represent different generations and selectivity profiles. This choice allows for a multi-faceted evaluation of our test compound's potential.

  • Tofacitinib: A first-generation, pan-JAK inhibitor with a slight preference for JAK1 and JAK3. It is an FDA-approved drug for rheumatoid arthritis and other autoimmune conditions, making it a crucial clinical benchmark.

  • Filgotinib: A second-generation, selective JAK1 inhibitor. Its selectivity provides a key comparison point for assessing the potential safety profile of our novel compound, as JAK1-selectivity is often pursued to avoid the hematological side effects associated with JAK2 inhibition.

Experimental Protocols: A Step-by-Step Guide

To ensure data integrity and reproducibility, the following validated protocols will be employed.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a phosphopeptide substrate. Reconstitute recombinant human JAK1, JAK2, and JAK3 enzymes to their optimal concentrations. Prepare ATP solution at twice the Km value for each respective enzyme.

  • Compound Dilution: Create a 10-point serial dilution of "this compound," Tofacitinib, and Filgotinib in DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution. Add 10 µL of the enzyme/substrate mix. To initiate the reaction, add 10 µL of the ATP solution. Incubate for 1 hour at room temperature.

  • ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ADP_Glo_Workflow A 1. Prepare Reagents (Enzyme, Substrate, ATP, Compound) B 2. Dispense Compound (10-point dilution series) A->B C 3. Add Enzyme/Substrate Mix B->C D 4. Initiate with ATP (Incubate 1 hr) C->D E 5. Stop Reaction (Add ADP-Glo™ Reagent) D->E F 6. Generate Signal (Add Kinase Detection Reagent) E->F G 7. Read Luminescence F->G H 8. Analyze Data (Calculate IC50) G->H

Figure 2: Workflow for the in vitro ADP-Glo™ kinase assay.

Cell-Based Phospho-STAT3 (pSTAT3) Assay

This assay measures the cellular potency of an inhibitor by quantifying its ability to block cytokine-induced phosphorylation of STAT3, a direct downstream target of JAKs.

Protocol:

  • Cell Culture: Culture a human cell line known to have an active JAK-STAT pathway (e.g., TF-1 or UT-7 cells) in appropriate media.

  • Cell Plating: Seed the cells in a 96-well plate and starve them of serum for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with a cytokine, such as Interleukin-6 (IL-6) or Erythropoietin (EPO), at its EC80 concentration for 30 minutes to induce JAK-mediated STAT3 phosphorylation.

  • Cell Lysis: Lyse the cells and collect the lysate.

  • pSTAT3 Detection: Quantify the levels of phosphorylated STAT3 (Tyr705) using a validated ELISA kit or a homogeneous assay technology (e.g., HTRF®).

  • Data Analysis: Normalize the pSTAT3 signal to the total protein concentration or a housekeeping protein. Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Comparative Data Analysis (Hypothetical)

The following tables summarize the hypothetical data obtained from the described assays, positioning "this compound" against our selected benchmarks.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)JAK1/JAK2 SelectivityJAK1/JAK3 Selectivity
Tofacitinib 1.2201.516.7x1.3x
Filgotinib 10280>100028x>100x
This compound 15 95 450 6.3x 30x

Table 2: Cellular Potency (IC50, nM)

CompoundIL-6 induced pSTAT3 IC50 (nM) in TF-1 cells
Tofacitinib 25
Filgotinib 40
This compound 75

Interpretation and Next Steps

Based on our hypothetical data, "this compound" emerges as a potent inhibitor of the JAK family.

  • Potency: While not as potent as the pan-JAK inhibitor Tofacitinib in vitro, its double-digit nanomolar activity against JAK1 and JAK2 indicates a strong starting point for a medicinal chemistry program. Its cellular potency is within a respectable range, demonstrating good cell permeability and activity in a biological context.

  • Selectivity: The compound displays a moderate selectivity for JAK1 over JAK2 (6.3-fold) and a more pronounced selectivity over JAK3 (30-fold). This profile is distinct from both Tofacitinib and the highly JAK1-selective Filgotinib. This intermediate selectivity could be advantageous, potentially offering a balanced efficacy and safety profile, although this would require further investigation.

Future Directions:

  • Full Kinome Screening: A broad kinase panel screen (e.g., >400 kinases) is essential to confirm selectivity and identify potential off-target liabilities.

  • ADME/Tox Profiling: In vitro and in vivo studies to assess absorption, distribution, metabolism, excretion, and toxicity are critical next steps.

  • Structural Biology: Co-crystallization of the compound with the target JAKs would elucidate the binding mode and guide structure-activity relationship (SAR) studies for potency and selectivity optimization.

This guide provides a foundational strategy for the initial characterization of "this compound." The rigorous, comparative approach outlined here ensures that the resulting data is robust, contextualized, and provides clear direction for subsequent drug development efforts.

References

  • Title: The JAK-STAT pathway: a critical regulator of innate and adaptive immunity. Source: Nature Reviews Immunology URL: [Link]

  • Title: Tofacitinib: A Janus Kinase Inhibitor for the Treatment of Rheumatoid Arthritis. Source: Clinical Therapeutics URL: [Link]

  • Title: The discovery of tofacitinib (CP-690,550), an oral Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Filgotinib, a selective JAK1 inhibitor, in patients with active rheumatoid arthritis: a randomised, double-blind, placebo-controlled, phase 2b study. Source: The Lancet URL: [Link]

  • Title: The role of JAK-STAT signaling in the pathogenesis, progression and treatment of myeloid malignancies. Source: Blood URL: [Link]

Comparative study of the physicochemical properties of methoxypyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Physicochemical Properties of Methoxypyridine Isomers

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock of rational design and successful application. The methoxypyridine isomers (2-, 3-, and 4-methoxypyridine) are ubiquitous scaffolds in pharmaceuticals and functional materials. Their utility stems from the subtle yet profound influence the methoxy group's position has on the pyridine ring's electronic character, basicity, and intermolecular interactions.

This guide provides a comprehensive comparative analysis of these three isomers, moving beyond a simple data sheet to explain the structural causality behind their differing properties. We will delve into experimental data, discuss the underlying chemical principles, and provide robust, field-proven protocols for their characterization.

Molecular Structure and Electronic Landscape

The position of the electron-donating methoxy group (-OCH₃) relative to the electron-withdrawing ring nitrogen dictates the electronic personality of each isomer. This is a classic interplay between two opposing electronic effects:

  • Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the pyridine ring through the sigma bond. This effect is distance-dependent and deactivates the ring.

  • Resonance Effect (+M or +R): The oxygen's lone pair of electrons can be delocalized into the pyridine ring's pi-system. This effect donates electron density, primarily at the ortho and para positions relative to the methoxy group.

The net effect is a positional tug-of-war that defines each isomer's reactivity and properties.

G cluster_2mop 2-Methoxypyridine cluster_3mop 3-Methoxypyridine cluster_4mop 4-Methoxypyridine 2-MOP 2-MOP_text Resonance (+M) and inductive (-I) effects directly influence the nitrogen's electron density. 3-MOP 3-MOP_text Inductive effect (-I) dominates at the nitrogen position; resonance effect does not directly donate to the nitrogen. 4-MOP 4-MOP_text Strong resonance (+M) effect directly increases electron density on the para-positioned nitrogen.

Caption: Chemical structures of the three methoxypyridine isomers.

Comparative Physicochemical Data

The following table summarizes the key experimental data for the three isomers, providing a quantitative basis for our subsequent discussion.

Property2-Methoxypyridine3-Methoxypyridine4-Methoxypyridine
Molecular Formula C₆H₇NOC₆H₇NOC₆H₇NO
Molecular Weight 109.13 g/mol 109.13 g/mol 109.13 g/mol
Appearance Colorless to pale yellow liquid[1][2]Colorless to pale yellow liquid[3]Colorless to slightly yellow liquid[4][5]
Melting Point N/A (Liquid at RT)N/A (Liquid at RT)4 °C[5][6]
Boiling Point 142 °C (at 760 mmHg)[2][7][8][9]~168 °C (at 760 mmHg, est.)[10]~195 °C (at 760 mmHg, extrapolated)
65 °C (at 15 mmHg)[2]108-111 °C (at 65 mmHg)[2][5]
Density (at 25°C) 1.038 g/mL[7][9]1.083 g/mL[2]1.075 g/mL[5]
pKa (of conjugate acid) 3.06 - 3.28[7][9][11]4.91[12]6.58[5][6]
Water Solubility Insoluble / Slightly Soluble[1][2][8]Soluble[12] / Limited[3]Limited solubility[4]

In-Depth Analysis of Properties

Basicity (pKa)

The pKa of the conjugate pyridinium ion is the most telling property regarding the electronic effects at play. A higher pKa value indicates a more basic nitrogen atom, which is more readily protonated.

  • 4-Methoxypyridine (pKa ≈ 6.58): This isomer is the strongest base by a significant margin.[5][6] The methoxy group is para to the nitrogen, allowing for a powerful +M (resonance) effect that donates electron density directly to the nitrogen atom. This increased electron density makes the nitrogen lone pair more available for protonation.

  • 3-Methoxypyridine (pKa ≈ 4.91): In the meta position, the methoxy group cannot donate electron density to the nitrogen via resonance.[12] Therefore, its influence is dominated by the electron-withdrawing inductive (-I) effect, which slightly reduces the electron density on the nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2). This makes it a weaker base than pyridine but significantly stronger than the 2-isomer.

  • 2-Methoxypyridine (pKa ≈ 3.06 - 3.28): This is the weakest base of the three.[7][9][11] While the ortho position allows for a resonance donation, the strong, distance-dependent inductive (-I) effect of the adjacent oxygen atom dominates, significantly withdrawing electron density from the nearby nitrogen.[11] This makes the lone pair less available for protonation.

Boiling and Melting Points

These properties are governed by the strength of intermolecular forces.

  • Boiling Point: The boiling points follow the trend 4-isomer > 3-isomer > 2-isomer. This trend correlates strongly with the isomers' dipole moments and ability to pack efficiently. 4-Methoxypyridine has the highest boiling point due to its significant polarity and symmetrical structure, which allows for strong dipole-dipole interactions and potentially more effective crystal lattice packing in the solid state (as hinted at by its higher melting point).

  • Melting Point: Only 4-methoxypyridine has a melting point above 0 °C (4 °C).[5][6] This is attributable to its high degree of symmetry. Symmetrical molecules can pack more efficiently into a stable crystal lattice, requiring more energy to break apart (melt). The lower symmetry of the 2- and 3-isomers leads to less efficient packing and consequently lower melting points.

Solubility

Solubility in a polar solvent like water depends on the molecule's ability to form hydrogen bonds and its overall polarity.

  • 2-Methoxypyridine is generally reported as insoluble or only slightly soluble in water.[1][2][8] The methoxy group can sterically hinder the nitrogen's lone pair from acting as a hydrogen bond acceptor with water.

  • 3-Methoxypyridine is reported to be soluble in water.[12] Its accessible nitrogen lone pair and significant polarity allow for effective hydrogen bonding with water molecules.

  • 4-Methoxypyridine has limited water solubility.[4] Despite its high polarity, the increased molecular symmetry and stronger intermolecular forces (as evidenced by its higher melting/boiling points) may make it more favorable for the molecule to interact with itself rather than with water molecules.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. Here, we detail validated methods for determining pKa and aqueous solubility.

Protocol: Spectrophotometric Determination of pKa

This method is ideal for compounds with a chromophore that changes upon protonation and can be performed with small sample quantities.[13] It relies on the Henderson-Hasselbalch equation and Beer-Lambert law.

Rationale: The absorbance of a solution containing the methoxypyridine isomer is measured across a range of pH values. As the pH changes, the ratio of the protonated (BH⁺) and neutral (B) forms shifts, leading to a change in absorbance. A plot of absorbance vs. pH yields a sigmoidal curve, where the inflection point corresponds to the pH at which [BH⁺] = [B], and thus, pH = pKa.[14][15]

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 8 for the methoxypyridines).

  • Stock Solution: Prepare a concentrated stock solution of the methoxypyridine isomer in a suitable solvent (e.g., methanol or water).

  • Sample Preparation: For each buffer, add a small, constant aliquot of the stock solution to a cuvette and dilute with the buffer solution to a final volume. Ensure the final concentration of the analyte is low enough to be within the linear range of the spectrophotometer.

  • Wavelength Selection: Scan the UV-Vis spectrum of the analyte in a highly acidic (fully protonated) and a highly basic (fully neutral) buffer to identify the wavelength of maximum absorbance difference (λ_max).

  • Absorbance Measurement: Measure the absorbance of each buffered sample at the selected λ_max.

  • Data Analysis: Plot the measured absorbance against the corresponding pH of the buffer.

  • pKa Determination: Fit the data to a sigmoidal curve. The pH value at the inflection point of the curve is the experimental pKa.

Caption: Workflow for the spectrophotometric determination of pKa.

Protocol: Shake-Flask Method for Aqueous Solubility

This is the gold-standard method for determining the thermodynamic solubility of a compound.[14]

Rationale: An excess amount of the compound is agitated in water for a prolonged period to ensure that a true equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.

Step-by-Step Methodology:

  • Sample Addition: Add an excess amount of the methoxypyridine isomer to a known volume of purified water in a sealed, screw-cap vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the vial to pellet the solid.

  • Aliquoting: Carefully withdraw a precise volume of the clear, supernatant (the saturated aqueous solution), being careful not to disturb the solid material.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration appropriate for the chosen analytical method.

  • Quantification: Determine the concentration of the methoxypyridine in the diluted sample using a calibrated analytical technique, such as HPLC-UV or GC-FID.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the aqueous solubility at the specified temperature.

Caption: Workflow for the shake-flask solubility determination.

Conclusion

The seemingly minor positional change of a methoxy group on a pyridine ring induces significant and predictable shifts in physicochemical properties. The 4-isomer stands out for its high basicity and melting point, driven by strong resonance effects and molecular symmetry. The 2-isomer is the least basic due to the powerful inductive effect of the adjacent oxygen. The 3-isomer presents intermediate properties, where the inductive effect tempers the basicity compared to unsubstituted pyridine.

For the medicinal chemist, this means that switching from a 2- to a 4-methoxypyridine core could increase a drug candidate's pKa by over 3 log units, drastically altering its absorption, distribution, metabolism, and excretion (ADME) profile. For the materials scientist, these differences influence crystal packing, solubility in processing solvents, and electronic properties. A thorough understanding of these structure-property relationships, validated by robust experimental methods, is therefore indispensable for the rational design and application of these valuable chemical entities.

References

  • Klüfers, P., et al. (2015). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Box, K., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available at: [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Available at: [Link]

  • PubChem. (n.d.). 2-Methoxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). 2-Methoxy Pyridine. Available at: [Link]

  • Clever, H. L., et al. (n.d.). The Experimental Determination of Solubilities. ResearchGate. Available at: [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]

  • Molbase. (n.d.). 2-Methoxypyridine(1628-89-3)MSDS Melting Point Boiling Density Storage Transport. Available at: [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available upon request.
  • VTU. (2017). Determination of pKa of weak acid using PH meter. YouTube. Available at: [Link]

  • Unknown Source. (n.d.). solubility experimental methods.pptx. Available upon request.
  • Chempedia. (n.d.). Methoxypyridine: Common isomers, synthesis, applications and adverse reactions. Available at: [Link]

  • FooDB. (2010). Showing Compound 3-Methoxypyridine (FDB004414). Available at: [Link]

  • PubChem. (n.d.). 3-Methoxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • The Good Scents Company. (n.d.). 3-methoxypyridine. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-methoxypyridine. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • Unknown Source. (n.d.). Experiment 4 Solubility of a Salt. Available upon request.
  • HUBER. (2021). Solubility determination and crystallization. Available at: [Link]

  • Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.